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  • Product: N-methylquinolin-7-amine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N-Methylquinolin-7-amine: Molecular Weight and Aqueous Solubility Dynamics

Target Audience: Researchers, Formulation Scientists, and Pre-clinical Drug Development Professionals Executive Summary N-methylquinolin-7-amine (CAS: 128278-08-0) is a highly versatile heterocyclic building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pre-clinical Drug Development Professionals

Executive Summary

N-methylquinolin-7-amine (CAS: 128278-08-0) is a highly versatile heterocyclic building block frequently utilized as an intermediate in the synthesis of [1]. For pre-clinical scientists, understanding the exact molecular weight and the pH-dependent aqueous solubility of this scaffold is critical. These parameters dictate downstream formulation strategies, assay design, and the pharmacokinetic viability of the final active pharmaceutical ingredient (API).

This whitepaper provides an authoritative analysis of the compound's physicochemical properties, the mechanistic causality behind its solubility profile, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis and Molecular Weight

The molecular weight (MW) of a starting scaffold directly impacts the ligand efficiency and formulation trajectory of a drug candidate. N-methylquinolin-7-amine possesses a highly optimized, low-molecular-weight profile, allowing medicinal chemists ample room for derivatization while strictly adhering to .

Table 1: Core Physicochemical Properties
PropertyValueCausality / Impact on Development
Chemical Name N-methylquinolin-7-amineCore scaffold for kinase & DNA repair inhibitors.
CAS Registry Number 128278-08-0Unique identifier for procurement and IP[2].
Molecular Formula C10H10N2Indicates a highly aromatic, planar structure.
Molecular Weight 158.20 g/mol Extremely low MW; highly ligand-efficient[2].
Estimated LogP 1.9 - 2.1Optimal lipophilicity for membrane permeability.
H-Bond Donors/Acceptors 1 / 2Favorable for target binding and hydration.

Aqueous Solubility Mechanics and pH Dependence

Aqueous solubility is not a static value; it is a dynamic property governed by the ionization state of the molecule. N-methylquinolin-7-amine contains two nitrogen atoms: a quinoline ring nitrogen and a secondary exocyclic amine.

The Causality of Ionization: The lone pair of electrons on the secondary amine (at the 7-position) donates electron density into the aromatic quinoline ring via resonance. This electron-donating effect increases the basicity of the quinoline ring nitrogen (estimated pKa ~5.8 to 6.2). Consequently, the molecule exhibits a highly pH-dependent solubility profile.

At physiological pH (7.4), the molecule exists predominantly as an un-ionized free base. The lack of charge leads to poor hydration, making the compound rely entirely on its limited hydrogen-bonding capacity, resulting in low solubility driven by the hydrophobic effect. Conversely, in acidic environments (pH < 5.0), the quinoline nitrogen protonates. This cationic state engages in strong ion-dipole interactions with water, drastically increasing solubility—a critical factor when designing oral formulations for gastric absorption, as outlined in .

IonizationState pH1 pH < 5.0 Protonated Quinoline N (Cationic) pH7 pH 7.4 Neutral Free Base (Un-ionized) pH1->pH7 pKa ~ 5.8 SolHigh High Aqueous Solubility (>10 mg/mL) pH1->SolHigh Ion-Dipole Interactions SolLow Low Aqueous Solubility (<1 mg/mL) pH7->SolLow Hydrophobic Effect

pH-dependent ionization states and their direct impact on aqueous solubility.

Table 2: Estimated pH-Dependent Solubility Profile
Media / EnvironmentDominant Ionization StateEstimated Solubility Range
Simulated Gastric Fluid (pH 1.2) Cationic (Protonated N)> 10.0 mg/mL (Highly Soluble)
Acetate Buffer (pH 4.5) Mixed (Cationic / Neutral)1.0 - 5.0 mg/mL (Soluble)
Phosphate Buffered Saline (pH 7.4) Neutral (Free Base)< 0.5 mg/mL (Slightly Soluble)

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of N-methylquinolin-7-amine for late-stage pre-clinical models, scientists must measure thermodynamic solubility rather than kinetic solubility.

Causality behind the choice: Kinetic solubility relies on spiking a DMSO stock solution into an aqueous buffer. This often leads to temporary supersaturation, yielding falsely elevated solubility values. Thermodynamic solubility, utilizing the, starts with the solid crystalline powder, ensuring that true thermodynamic equilibrium between the solid lattice and the aqueous phase is measured.

ThermodynamicSolubility A Solid Compound B Buffer Equilibration A->B Add Media C Phase Separation B->C 48h / 37°C D LC-UV/MS Quantification C->D Centrifuge

Thermodynamic solubility workflow from solid compound to LC-UV/MS quantification.

Step-by-Step Methodology
  • Solid Dispensing (Avoid Plastics): Weigh approximately 5 mg of crystalline N-methylquinolin-7-amine into a 2 mL glass vial.

    • Causality: The un-ionized free base is highly lipophilic. Using glass prevents the non-specific binding of the compound to plastic walls, a common artifact that artificially lowers measured solubility.

  • Buffer Addition & System Validation: Add 1 mL of the target buffer (e.g., PBS pH 7.4).

    • Self-Validation Step: In a parallel control vial, run a reference standard with known solubility (e.g., Propranolol HCl) to continuously validate the incubation environment and analytical quantification.

  • Equilibration: Seal the vials and incubate at 37°C for 48 hours on an orbital shaker at 300 RPM.

    • Causality: A 48-hour window is strictly required to transition past any metastable states and reach true thermodynamic equilibrium.

  • Phase Separation (Centrifugation over Filtration): Transfer the suspension to a centrifuge tube and spin at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic compounds like N-methylquinolin-7-amine can adhere strongly to PVDF or PTFE filter membranes, stripping the compound from the solution and leading to falsely low solubility readings.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via LC-UV (at ~254 nm) or LC-MS/MS against a standard curve prepared in a matrix-matched DMSO/Buffer solution.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • World Intellectual Property Organization. (2021).Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1).

Sources

Exploratory

Synthesis pathways and precursors for N-methylquinolin-7-amine

An In-Depth Technical Guide to the Synthesis of N-methylquinolin-7-amine Introduction The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N-methylquinolin-7-amine

Introduction

The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its derivatives are integral to drug discovery programs, with applications ranging from anticancer and antimalarial to anti-inflammatory agents.[2][3][4] N-methylquinolin-7-amine, a specific derivative, serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. The strategic introduction of the N-methylamino group at the 7-position significantly influences the molecule's electronic properties and potential for hydrogen bonding, making it a key target for medicinal chemists.

This technical guide provides a comprehensive exploration of the primary synthetic pathways to N-methylquinolin-7-amine. Moving beyond a simple recitation of steps, this document, created from the perspective of an application scientist, delves into the strategic and mechanistic considerations behind each route. We will examine methodologies beginning with functional group manipulation on a pre-formed quinoline core as well as those involving the de novo construction of the heterocyclic ring. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis campaign begins with a robust retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For N-methylquinolin-7-amine, the analysis reveals two primary strategic approaches, each with distinct advantages and challenges related to starting material availability, reaction robustness, and overall efficiency.

Retrosynthesis of N-methylquinolin-7-amine cluster_A Strategy A: Functional Group Interconversion (FGI) cluster_B Strategy B: Ring Construction target N-methylquinolin-7-amine aminoquinoline 7-Aminoquinoline target->aminoquinoline N-Methylation haloquinoline 7-Haloquinoline target->haloquinoline Buchwald-Hartwig Amination nitroquinoline 7-Nitroquinoline aminoquinoline->nitroquinoline Reduction nitroaniline 3-Nitroaniline + α,β-unsaturated carbonyl nitroquinoline->nitroaniline Doebner-von Miller or Skraup Synthesis

Caption: Retrosynthetic analysis of N-methylquinolin-7-amine.

  • Strategy A: Functional Group Interconversion (FGI) on a Pre-existing Quinoline Core. This is often the most direct approach. It leverages commercially available or readily synthesized 7-substituted quinolines—such as 7-aminoquinoline, 7-nitroquinoline, or 7-haloquinoline—and modifies the substituent at the C7 position to arrive at the target N-methylamino group. This strategy's success hinges on the efficiency and selectivity of the key transformation step.

  • Strategy B: Construction of the Quinoline Heterocycle. This approach builds the quinoline ring from acyclic precursors. Classical named reactions like the Doebner-von Miller or Skraup synthesis are employed, typically starting from a substituted aniline.[5] This strategy is advantageous when the required aniline precursor is more accessible or cost-effective than a pre-formed quinoline. It often leads to a 7-substituted quinoline intermediate (like 7-nitroquinoline), which then enters the FGI pathway described in Strategy A.

Chapter 2: Pathway I - Synthesis via Functionalization of 7-Substituted Quinolines

This chapter details the most common and practical approaches starting from a quinoline core. The choice between these routes often depends on the commercial availability and cost of the starting material.

From 7-Nitroquinoline

This three-step sequence is one of the most reliable and frequently employed routes, benefiting from well-understood and high-yielding transformations.

Pathway_from_7-Nitroquinoline Start 3-Nitroaniline Step1 7-Nitroquinoline Start->Step1 Doebner-von Miller (e.g., with Glycerol/H₂SO₄) Step2 7-Aminoquinoline Step1->Step2 Reduction (e.g., H₂, Pd/C) End N-methylquinolin-7-amine Step2->End Reductive Amination (HCHO, HCOOH)

Caption: Workflow for synthesis from 7-Nitroquinoline.

Step 2.1.1: Synthesis of 7-Nitroquinoline

While 7-nitroquinoline can be purchased, it is also accessible through classical ring-forming reactions. The Skraup synthesis or the Doebner-von Miller reaction, which use 3-nitroaniline as the starting material, are effective methods.[6][7] For instance, the reaction of 3-nitroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (like the nitroaniline itself or another additive) yields the quinoline core with the nitro group at the 7-position.[4] Another approach involves the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

Step 2.1.2: Reduction to 7-Aminoquinoline

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.

  • Causality Behind Experimental Choice: Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and simple workup. The catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitrogen-oxygen bonds, with water as the only byproduct.[6] Alternative methods using reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel or CuO) are also effective but may require more complex purification.[8][9] The six-electron reduction proceeds through nitroso and hydroxylamino intermediates.[10]

Experimental Protocol: Catalytic Hydrogenation of 7-Nitroquinoline

  • Reactor Setup: To a solution of 7-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the nitroquinoline).[6]

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtering the reaction mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 7-aminoquinoline, which can often be used in the next step without further purification.

Step 2.1.3: N-Methylation of 7-Aminoquinoline

The final step involves the selective methylation of the primary amino group.

  • Causality Behind Experimental Choice: The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. It utilizes a mixture of formic acid and formaldehyde (formalin) to install a methyl group.[6][11] Formic acid acts as both the reducing agent and a temporary protecting group, preventing over-alkylation to the tertiary amine. The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced in situ by formic acid, releasing carbon dioxide.[11] This method is advantageous because it uses inexpensive reagents and avoids the use of alkyl halides, which could lead to quaternary ammonium salt formation.[12]

Experimental Protocol: Eschweiler-Clarke N-Methylation of 7-Aminoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 7-aminoquinoline (1.0 eq) in an excess of formic acid (e.g., ~5-10 eq).

  • Reagent Addition: Add aqueous formaldehyde (formalin, 37% solution, ~3-5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of CO₂.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate imine.

  • Workup: Cool the mixture to room temperature and make it alkaline by the careful addition of a concentrated sodium hydroxide or sodium carbonate solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-methylquinolin-7-amine.[6]

From 7-Haloquinolines via Buchwald-Hartwig Amination

This pathway is a powerful modern alternative, particularly when a 7-haloquinoline (e.g., 7-chloroquinoline) is readily available.

  • Causality Behind Experimental Choice: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] Its development was a significant breakthrough, allowing for the synthesis of aryl amines under milder conditions than classical methods like nucleophilic aromatic substitution, which often requires harsh conditions and is limited by substrate scope.[13][14] The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.[15]

Experimental Protocol: Buchwald-Hartwig Amination of 7-Chloroquinoline

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 7-chloroquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.5 eq).[16]

  • Reagent Addition: Add a solution of methylamine (CH₃NH₂, 1.2-2.0 eq, either as a solution in THF or generated from a salt like methylamine hydrochloride) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates and the efficiency of the catalytic system.[16]

  • Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Chapter 3: Comparative Analysis and Optimization

Choosing the optimal synthetic pathway requires a careful evaluation of several factors, including the number of steps, potential yield, cost and availability of starting materials, and the required equipment.

ParameterPathway 2.1 (from 7-Nitroquinoline)Pathway 2.2 (from 7-Haloquinoline)
Starting Material 7-Nitroquinoline (or 3-Nitroaniline)7-Haloquinoline (e.g., 7-Chloroquinoline)
Key Transformations Nitro Reduction, N-MethylationPd-catalyzed C-N Cross-Coupling
Number of Steps 2-3 (depending on 7-NQ source)1
Typical Overall Yield Good to ExcellentGood to Excellent
Reagents & Conditions Reduction: H₂, Pd/C (requires hydrogenation equipment). Methylation: HCHO, HCOOH (inexpensive, requires fume hood).Pd catalyst, phosphine ligand (can be expensive), strong base, inert atmosphere.
Scalability Generally robust and scalable.Can be expensive to scale due to catalyst cost, but often used in industry.
Primary Advantage Uses classical, well-established reactions with inexpensive reagents.Very direct, high functional group tolerance, modular.
Primary Disadvantage Multi-step process if starting from aniline. Use of H₂ gas requires special care.Requires strict inert atmosphere; catalyst and ligand costs can be high.

Field-Proven Insights:

  • For academic and exploratory research , the 7-nitroquinoline pathway is often preferred due to its reliability and the low cost of reagents. The steps are straightforward and generally high-yielding.

  • For process development and large-scale synthesis , the Buchwald-Hartwig amination may be more attractive if the 7-haloquinoline is a readily available intermediate from other processes. Despite the higher initial cost of the catalyst, the single-step, high-yield nature can make it more economically viable at scale by reducing processing time and waste.

Conclusion

The synthesis of N-methylquinolin-7-amine can be approached through several viable and robust pathways. The most common strategies involve the functional group interconversion of a pre-existing quinoline core, starting from either 7-nitroquinoline or a 7-haloquinoline. The reduction of 7-nitroquinoline followed by an Eschweiler-Clarke methylation represents a classical, cost-effective, and high-yielding route. Alternatively, the modern palladium-catalyzed Buchwald-Hartwig amination of a 7-haloquinoline offers a more direct, single-step approach that is highly valued in both academic and industrial settings for its efficiency and scope. The optimal choice of synthesis depends on a strategic assessment of starting material availability, project scale, laboratory capabilities, and economic considerations. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the synthesis of this important chemical building block.

References

  • Application Notes and Protocols for the Synthesis of N,2,4-Trimethylquinolin-7-amine - Benchchem.
  • A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents - ResearchG
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
  • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PMC.
  • Buchwald–Hartwig amin
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters.
  • 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1 - MDPI.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Amine synthesis by reductive amination (reductive alkyl
  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed.
  • 7-NITRO-QUINOLINE synthesis - ChemicalBook.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
  • Buchwald-Hartwig Amin
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC.
  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C - ACS Public
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
  • Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

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Foundational

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of N-methylquinolin-7-amine

Foreword: Charting the Journey of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Journey of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The biological journey of these molecules—their absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of their efficacy and safety. Modifications to the quinoline nucleus, through the addition of various substituents, can profoundly alter these pharmacokinetic properties, paving the way for the development of novel therapies with improved characteristics.[2][4]

This guide focuses on N-methylquinolin-7-amine, a specific derivative of the versatile quinoline ring. While extensive public data on this particular compound is not available, this document serves as an in-depth technical framework for its comprehensive pharmacokinetic and biodistribution characterization. By leveraging established principles and methodologies applied to a wide array of quinoline derivatives, we provide researchers, scientists, and drug development professionals with a robust roadmap.[5] This guide explains not just what to do, but why specific experimental choices are made, ensuring a scientifically rigorous evaluation of N-methylquinolin-7-amine's potential as a therapeutic candidate.

Section 1: Foundational Characterization and Analytical Strategy

Before in-depth pharmacokinetic studies can commence, a robust and validated analytical method for the quantification of N-methylquinolin-7-amine in complex biological matrices is paramount. The choice of analytical technique is driven by the need for high sensitivity, specificity, and throughput.

Structural and Physicochemical Properties

The structure of N-methylquinolin-7-amine, featuring a basic nitrogen in the pyridine ring and an N-methylamino group on the benzene ring, suggests it will behave as a weak base. Its lipophilicity and pKa will be critical drivers of its absorption and distribution characteristics. Preliminary in silico predictions or basic physicochemical measurements (e.g., logP, aqueous solubility) are essential first steps to inform formulation and assay development.

Selection of Bioanalytical Methodology

For quantifying quinoline-based compounds in biological fluids like plasma and tissue homogenates, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] This choice is predicated on its superior sensitivity and specificity compared to other methods like HPLC with UV detection. Specificity is crucial, as it allows the parent drug to be distinguished from its metabolites, a common challenge with quinoline compounds which often undergo mono-oxygenation.[6][7]

An internal standard (IS) structurally similar to the analyte should be employed to account for variations in sample processing and instrument response.[6] A stable isotope-labeled version of N-methylquinolin-7-amine would be the ideal IS.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol outlines a self-validating system for the accurate measurement of N-methylquinolin-7-amine in plasma samples.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-methylquinolin-7-amine.

Materials:

  • N-methylquinolin-7-amine reference standard

  • Internal Standard (IS) (e.g., stable isotope-labeled N-methylquinolin-7-amine)

  • Control (blank) rodent plasma

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system with electrospray ionization (ESI) source

Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of N-methylquinolin-7-amine and the IS in DMSO or methanol.

    • Generate a series of working standard solutions by serial dilution in 50:50 ACN:H₂O.

    • Prepare calibration standards by spiking control plasma with the working standards to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation & SPE):

    • Causality: The goal is to remove proteins and other matrix components that interfere with analysis.[6]

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing the IS (e.g., at 100 ng/mL).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • For enhanced cleanup (recommended): Dilute the supernatant with 1 mL of water containing 0.1% formic acid and load onto a pre-conditioned SPE cartridge. Wash the cartridge with a low-organic solvent and elute the analyte with a high-organic solvent (e.g., methanol).

    • Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions for both the analyte and the IS by infusing the pure compounds. The precursor ion will be [M+H]⁺. Select the most stable and abundant product ions for quantification and confirmation.

      • Tune parameters such as collision energy, declustering potential, and source temperature.

  • Data Analysis & Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression model with a weighting factor (e.g., 1/x²).

    • The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, stability, and matrix effects.

Section 2: In Vitro Pharmacokinetic Profiling

In vitro assays are cost-effective, high-throughput methods to predict the in vivo ADME properties of a compound, allowing for early identification of potential liabilities.

Metabolic Stability Assessment

The metabolic stability of a drug determines its half-life and oral bioavailability. For quinoline derivatives, metabolism is a key clearance pathway, often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[7]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance rate of N-methylquinolin-7-amine in liver microsomes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), NADPH (as a cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding N-methylquinolin-7-amine (e.g., at 1 µM final concentration).

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analyze the samples using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality & Controls: Run parallel incubations without NADPH to assess non-CYP mediated metabolism. A high-turnover compound (e.g., verapamil) should be included as a positive control to validate the assay. To specifically investigate the role of AO, a similar assay can be run using liver cytosol with and without the AO inhibitor menadione.[7]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (like albumin) governs its free concentration, which is the fraction available to exert pharmacological effects and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of N-methylquinolin-7-amine unbound in plasma.

Methodology:

  • Add plasma containing N-methylquinolin-7-amine (at a relevant concentration) to the sample chamber of a RED device.

  • Add protein-free buffer to the buffer chamber. The two chambers are separated by a semi-permeable dialysis membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples using LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 3: In Vivo Pharmacokinetics and Biodistribution

In vivo studies are essential to understand how a drug behaves in a whole organism, providing critical data on its bioavailability, clearance, and distribution to various tissues.[8]

Study Design and Execution

Animal Model: Mice or rats are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Groups:

  • Intravenous (IV) Group (n=3-5 animals): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. This group is essential to determine the absolute bioavailability and clearance.[8]

  • Oral (PO) Group (n=3-5 animals): A single dose (e.g., 5-10 mg/kg) is administered via oral gavage. The formulation vehicle should be optimized for solubility.[8]

Sampling:

  • Serial blood samples (e.g., 20-30 µL) are collected from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma is harvested by centrifugation and stored at -80°C until analysis by LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL)450850Maximum observed plasma concentration
Tmax (h)0.081.0Time to reach Cmax
AUC₀-inf (ng·h/mL)9806200Area under the concentration-time curve
(h)4.54.8Terminal elimination half-life
CL (mL/min/kg)17.0-Clearance
Vdss (L/kg)6.2-Volume of distribution at steady state
F (%)-63Oral Bioavailability
(Note: Data presented is hypothetical and for illustrative purposes only)
Biodistribution Study

Objective: To determine the extent to which N-methylquinolin-7-amine distributes into various tissues after administration.

Methodology:

  • Administer a single dose of the compound to a cohort of animals.

  • At selected time points (e.g., corresponding to Tmax and a later elimination phase), animals are euthanized.

  • Key organs and tissues (e.g., liver, kidney, lung, spleen, brain, heart) are harvested, weighed, and homogenized.

  • The concentration of the compound in the tissue homogenates is quantified using the validated LC-MS/MS method.

  • Results are often expressed as a tissue-to-plasma concentration ratio, indicating the relative affinity of the compound for different tissues.

Section 4: Visualization of Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes.

Overall Pharmacokinetic Characterization Workflow

PK_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Studies cluster_analysis Analysis & Bioanalysis MetStab Metabolic Stability (Microsomes, Cytosol) LCMS LC-MS/MS Method (Plasma, Tissues) MetStab->LCMS PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->LCMS PK Pharmacokinetics (IV & PO Dosing) PK->LCMS BioDist Biodistribution (Tissue Harvesting) BioDist->LCMS MetID Metabolite ID (High-Res MS) LCMS->MetID Data PK Data Analysis (Cmax, AUC, t½, F%) LCMS->Data

Caption: High-level workflow for the pharmacokinetic characterization of a novel compound.

Postulated Metabolic Pathway

Based on known metabolic pathways for quinoline derivatives, N-methylquinolin-7-amine is likely to undergo oxidative metabolism.[7]

Metabolism Parent N-methylquinolin-7-amine Metabolite1 Quinoline Ring Hydroxylation (M1) Parent->Metabolite1 CYP450 / AO Metabolite2 N-demethylation (M2) Parent->Metabolite2 CYP450 Metabolite3 Hydroxylation + N-demethylation (M3) Metabolite1->Metabolite3 CYP450 Metabolite2->Metabolite3 CYP450 / AO

Caption: Potential metabolic pathways for N-methylquinolin-7-amine via oxidative metabolism.

Section 5: Conclusion and Implications for Drug Development

This guide has outlined a comprehensive, multi-faceted strategy for elucidating the pharmacokinetic and biodistribution profile of N-methylquinolin-7-amine. The collective data from in vitro and in vivo studies will form a critical package for decision-making in the drug development process.

  • A high oral bioavailability (F% > 50% ) and a moderate half-life (t½ = 2-8 hours ) would suggest favorable dosing regimens (e.g., once or twice daily).

  • Extensive distribution to a specific target organ, as revealed by biodistribution studies, could support its development for a localized disease. Conversely, high brain penetration could be advantageous for CNS disorders but a liability otherwise.

  • Rapid metabolism (low stability) might necessitate chemical modifications to block metabolic "hotspots" and improve drug exposure.

By systematically executing the protocols described herein, researchers can build a robust ADME profile for N-methylquinolin-7-amine, grounding its continued development in solid scientific evidence and paving its path from a novel molecule to a potential medicine.

References

  • BenchChem. (2025). Refining analytical methods for quinoline compound detection.
  • Dong, G., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 47(2), 115-125. [Link]

  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 27(12).
  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • BenchChem. (2025).
  • Haider, M. S., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 4634-4643. [Link]

  • Tiwari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sharma, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]

  • Sharma, P., et al. (2022). Quinoline, a promising scaffold for the discovery of novel therapeutic agents. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs.

Sources

Exploratory

Receptor Binding Affinity Assays for N-Methylquinolin-7-Amine Derivatives: A Technical Guide

Executive Summary The accurate determination of receptor binding affinity is a cornerstone of modern drug discovery. For heterocyclic scaffolds like N-methylquinolin-7-amine (CAS: 128278-08-0)—a critical pharmacophore ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of receptor binding affinity is a cornerstone of modern drug discovery. For heterocyclic scaffolds like N-methylquinolin-7-amine (CAS: 128278-08-0)—a critical pharmacophore utilized in the synthesis of oncology therapeutics such as DNA Polymerase Theta (PolQ) inhibitors ()[1] and various neuropharmacological agents—understanding target engagement is paramount.

This whitepaper provides an in-depth, causal framework for designing, executing, and validating receptor binding affinity assays (Radioligand Binding, Surface Plasmon Resonance, and TR-FRET) specifically optimized for the physicochemical properties of the quinoline amine scaffold.

Pharmacophore Context & Assay Selection Logic

N-methylquinolin-7-amine presents unique challenges in assay design. Its planar, lipophilic nature (contributing to a high LogP) increases the propensity for non-specific binding (NSB) to lipid membranes and assay plastics. Furthermore, the conjugated quinoline ring system often exhibits intrinsic auto-fluorescence, which can severely quench or interfere with standard fluorescence-based polarization assays.

To navigate these challenges, assay selection must follow a strict logical hierarchy based on the required data output: thermodynamic equilibrium ( Kd​ , Ki​ ) versus real-time kinetics ( kon​ , koff​ ).

AssaySelection Start N-methylquinolin-7-amine Ligand Evaluation Q1 High-Throughput Screening Needed? Start->Q1 TRFRET TR-FRET Assay (Equilibrium Binding) Q1->TRFRET Yes Q2 Kinetic Data (kon, koff) Required? Q1->Q2 No SPR Surface Plasmon Resonance (Real-time Kinetics) Q2->SPR Yes RLB Radioligand Binding (Gold Standard Kd/Ki) Q2->RLB No

Fig 1. Logical workflow for selecting the appropriate receptor binding affinity assay.

Radioligand Binding (RLB): The Thermodynamic Gold Standard

Radioligand binding remains the most robust method for determining the true thermodynamic equilibrium constant ( Ki​ ) of unlabelled N-methylquinolin-7-amine derivatives against target receptors ()[2].

Step-by-Step Methodology (Competition Assay)
  • Membrane Preparation: Homogenize target-expressing cells (e.g., 5-HT 2A​ or CB1 receptors) in ice-cold 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Tris-HCl is chosen over HEPES because its pKa temperature dependence perfectly aligns with maintaining a stable physiological pH at the 4°C required to prevent receptor degradation during lysis.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM of a 3 H-labeled reference ligand, 0.1% Bovine Serum Albumin (BSA), and varying concentrations ( 10−11 to 10−5 M) of the quinoline derivative. Incubate at 25°C for 90 minutes.

    • Causality: The addition of 0.1% BSA acts as a carrier protein. Because quinolines are highly lipophilic, they rapidly partition into the plastic walls of the microplate. BSA prevents this depletion, ensuring the nominal concentration matches the free aqueous concentration. The 90-minute incubation ensures the system reaches true thermodynamic equilibrium, a strict mathematical requirement for the Cheng-Prusoff equation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of the lipophilic quinoline scaffold to the filter matrix, preserving the signal-to-noise ratio.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via a liquid scintillation counter.

Self-Validating System Checkpoint

The assay is self-validating through the inclusion of a homologous competitive binding curve. If the calculated Kd​ from the homologous competition does not match the Kd​ derived from a parallel saturation binding isotherm within a 2-fold margin, the assay is automatically flagged and rejected for ligand depletion or non-equilibrium conditions ()[2].

Surface Plasmon Resonance (SPR): Real-Time Kinetics

While RLB provides affinity, it obscures the kinetic rates ( kon​ and koff​ ). For GPCRs and membrane proteins, residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than Kd​ alone ()[3].

Step-by-Step Methodology
  • Sensor Chip Preparation: Immobilize the target receptor onto a CM5 dextran sensor chip via amine coupling or capture (e.g., Ni-NTA for His-tagged receptors).

    • Causality: The 3D dextran hydrogel of the CM5 chip provides a hydrophilic environment that preserves the native receptor conformation while actively repelling non-specific hydrophobic interactions with the N-methylquinolin-7-amine core.

  • Solvent Correction Calibration: Prepare the running buffer with exactly 5.0% DMSO. Generate a solvent correction curve by injecting buffer variations from 4.5% to 5.5% DMSO.

    • Causality: N-methylquinolin-7-amine requires DMSO for aqueous solubility. Because SPR measures the bulk refractive index, even a 0.1% mismatch in DMSO between the sample and running buffer causes massive signal artifacts that dwarf the actual binding signal. The correction curve mathematically normalizes this bulk effect ()[4].

  • Analyte Injection (Single-Cycle Kinetics): Inject the quinoline derivative at a flow rate of 50 µL/min in increasing concentrations (e.g., 10, 30, 90, 270, 810 nM) without regenerating the surface between injections.

    • Causality: Single-cycle kinetics prevent receptor denaturation caused by harsh regeneration buffers (like low pH glycine), ensuring the GPCR remains viable throughout the entire concentration series. The high flow rate (50 µL/min) minimizes mass transport limitations (MTL), preventing the local depletion of ligand at the chip surface.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Self-Validating System Checkpoint

The SPR system self-validates via a flow-rate independence check. The kon​ of a mid-range concentration is measured at 30, 50, and 75 µL/min. If the calculated kon​ varies by >10% across these rates, the system is diffusion-limited (MTL), and the kinetic data is rejected[4].

Time-Resolved FRET (TR-FRET): Overcoming Auto-Fluorescence

For high-throughput screening (HTS) of N-methylquinolin-7-amine libraries, standard fluorescence assays fail due to the inherent auto-fluorescence of the quinoline ring. TR-FRET solves this by utilizing long-lifetime lanthanide fluorophores (like Terbium). By introducing a 50–100 µs time delay before reading the emission, the short-lived quinoline auto-fluorescence decays completely, leaving only the target-specific FRET signal.

TRFRET_Pathway Ligand Fluor-labeled Quinoline Ligand Complex Ligand-Receptor Complex Ligand->Complex Binding Receptor Receptor + Terbium (Tb) Cryptate Receptor->Complex Binding Signal FRET Signal (665 nm Emission) Complex->Signal Excitation @ 340nm Delay 50µs

Fig 2. TR-FRET signaling pathway overcoming quinoline auto-fluorescence via time delay.

Quantitative Data Presentation

The following table illustrates representative binding metrics for the N-methylquinolin-7-amine core and two hypothetical derivatives against a standard off-target liability panel (5-HT 2A​ receptor). Notice the correlation between the orthogonal RLB and SPR assays, validating the thermodynamic values while revealing distinct kinetic profiles.

CompoundTarget ReceptorRLB Ki​ (nM)SPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time (min)
N-methylquinolin-7-amine 5-HT 2A​ 145.2150.81.2 x 10 5 1.8 x 10 −2 0.9
Analog A (7-Fluoro)5-HT 2A​ 12.414.14.5 x 10 5 6.3 x 10 −3 2.6
Analog B (7-Methoxy)5-HT 2A​ 3.84.28.1 x 10 5 3.4 x 10 −3 4.9

Table 1: Comparative binding kinetics and thermodynamics. Note that while Analog B has only a ~3x better affinity ( KD​ ) than Analog A, its residence time is nearly double, potentially driving superior prolonged target engagement.

References

1.[1] Heterocyclic compounds for use in the treatment of cancer Source: Google Patents (WO2021028643A1) URL:

2.[2] Radioligand binding methods: practical guide and tips Source: American Journal of Physiology (PubMed) URL:[Link]

3.[3] Characterization of binding kinetics of A2AR to Gαs protein by surface plasmon resonance Source: Biophysical Journal (PubMed) URL:[Link]

4.[4] Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: Methods in Molecular Biology (PubMed) URL:[Link]

Sources

Foundational

NMR and mass spectrometry spectral data for N-methylquinolin-7-amine

An In-depth Technical Guide to the Spectral Characterization of N-methylquinolin-7-amine Introduction N-methylquinolin-7-amine, a derivative of the quinoline scaffold, represents a class of heterocyclic aromatic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Characterization of N-methylquinolin-7-amine

Introduction

N-methylquinolin-7-amine, a derivative of the quinoline scaffold, represents a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry and materials science. The quinoline ring system is a foundational structure in numerous pharmaceuticals, valued for its ability to interact with a wide range of biological targets. The precise characterization of novel derivatives like N-methylquinolin-7-amine is paramount for ensuring purity, confirming identity, and understanding its chemical properties, which are critical for any subsequent application in drug development or scientific research.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for N-methylquinolin-7-amine. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between molecular structure and spectral output. We will delve into the principles behind the spectroscopic techniques, outline standardized experimental protocols, and present a detailed, predictive analysis of the spectral data, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Properties

To interpret spectral data, a foundational understanding of the molecule's structure is essential. N-methylquinolin-7-amine consists of a quinoline core with a methylamino group (-NHCH₃) at the C7 position.

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • IUPAC Name: N-methylquinolin-7-amine

The structure with standard IUPAC numbering for the quinoline ring is shown below. This numbering is critical for assigning specific signals in the NMR spectra.

Molecular structure of N-methylquinolin-7-amine with IUPAC numbering. Caption: Molecular structure of N-methylquinolin-7-amine.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound, it provides two primary pieces of information: the molecular weight and structural clues based on fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, causing predictable fragmentation. This is ideal for structural elucidation of small organic molecules.

Methodology:

  • Sample Introduction: A dilute solution of N-methylquinolin-7-amine in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or a GC column.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺·).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions (daughter ions) and neutral radicals.

  • Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺·): The molecular formula C₁₀H₁₀N₂ contains two nitrogen atoms. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[1][2] The calculated molecular weight is 158.20, so the molecular ion peak (M⁺·) is expected at m/z = 158 . This should be the highest mass peak in the spectrum.

Key Fragmentation Pathways: The fragmentation of N-methylquinolin-7-amine is dictated by the stability of the resulting cations and neutral losses. The primary fragmentation processes for amines involve cleavage of the bond alpha to the nitrogen atom.[3][4]

  • Alpha-Cleavage (Loss of H·): The most favorable alpha-cleavage involves the loss of a hydrogen radical from the N-methyl group, leading to a resonance-stabilized iminium cation. This would produce a strong peak at m/z = 157 ([M-1]⁺).

  • Loss of Methyl Radical (·CH₃): Cleavage of the N-C bond can result in the loss of a methyl radical, forming a primary amine radical cation at m/z = 143 ([M-15]⁺).

  • Quinoline Ring Fragmentation: The quinoline ring itself undergoes characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN).[5] This can occur after initial fragmentation, for example, from the m/z 142 fragment (loss of a methyl group and a hydrogen), leading to a fragment at m/z = 115 .

The predicted fragmentation workflow is illustrated below.

G M N-methylquinolin-7-amine (m/z = 158) F1 [M-H]⁺ (m/z = 157) Iminium Cation M->F1 - H• F2 [M-CH₃]⁺ (m/z = 143) M->F2 - •CH₃ F3 [M-H-HCN]⁺ (m/z = 130) F1->F3 - HCN F4 [M-CH₃-HCN]⁺ (m/z = 116) F2->F4 - HCN G cluster_0 Analytical Workflow Start Synthesized Compound (N-methylquinolin-7-amine) MS Acquire EI-MS Spectrum Start->MS NMR Acquire ¹H & ¹³C NMR Spectra Start->NMR Check_MW Confirm Molecular Ion (m/z = 158) Check Nitrogen Rule MS->Check_MW Analyze_HNMR Assign ¹H NMR Signals (Shifts, Multiplicity, Integration) NMR->Analyze_HNMR Analyze_Frag Analyze Fragmentation (m/z 157, 143) Check_MW->Analyze_Frag MW Correct Reject Structure Inconsistent Re-evaluate Check_MW->Reject MW Incorrect Correlate Correlate All Data (MS + ¹H + ¹³C) Optional: 2D NMR (COSY, HSQC) Analyze_Frag->Correlate Analyze_CNMR Assign ¹³C NMR Signals (10 unique carbons) Analyze_HNMR->Analyze_CNMR Analyze_CNMR->Correlate Confirm Structure Confirmed Correlate->Confirm Data Consistent Correlate->Reject Data Inconsistent

Caption: Integrated workflow for the structural elucidation of N-methylquinolin-7-amine.

Conclusion

This technical guide provides a detailed, predictive framework for the analysis of N-methylquinolin-7-amine using mass spectrometry and NMR spectroscopy. The expected mass spectrum is characterized by a molecular ion at m/z 158 and a base peak at m/z 157, consistent with the Nitrogen Rule and alpha-cleavage typical of N-methylamines. The predicted ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework, with distinct, assignable signals for each unique proton and carbon environment. By following the integrated analytical workflow presented, researchers can confidently confirm the identity and purity of this compound, facilitating its use in further scientific investigation and drug discovery pipelines.

References

  • Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • MassBank Team. (2025). Organic compounds - MassBank.
  • ChemicalBook. 7-Methylquinoline(612-60-2) 1H NMR.
  • University of Puget Sound. 13C-NMR.
  • University of Calgary.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. 7-Aminoquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.
  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.

Sources

Exploratory

The Dual Modality of N-Methylquinolin-7-amine in Neurodegenerative Disease Models: A Technical Whitepaper

Executive Summary The development of disease-modifying therapeutics and high-fidelity diagnostic probes for neurodegenerative diseases (NDDs) requires chemical scaffolds that can navigate the complex microenvironment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapeutics and high-fidelity diagnostic probes for neurodegenerative diseases (NDDs) requires chemical scaffolds that can navigate the complex microenvironment of the central nervous system. While simple quinoline derivatives have long been utilized in phenotypic screening for neurodegeneration[1], N-methylquinolin-7-amine (NMQ7A) (CAS: 128278-08-0) represents a highly specialized, dual-modality building block.

As a Senior Application Scientist, I have observed that the specific structural topology of NMQ7A—a quinoline core with a secondary methylamine at the 7-position—unlocks two distinct, high-value applications in NDD modeling:

  • Theranostic Fluorophore Scaffold: The N-methyl group significantly enhances Intramolecular Charge Transfer (ICT), making NMQ7A an exceptional leaving group and fluorescent reporter for tracking reactive oxygen species (ROS) and biothiols in Alzheimer's disease (AD) models[2],[3].

  • Enzymatic Pharmacophore: NMQ7A serves as the critical precursor for 7-aminoquinoline-5,8-diones, which act as targeted covalent inhibitors of Transglutaminase 2 (TGase2)—an enzyme responsible for aberrant protein cross-linking in Huntington's disease (HD) and AD[4].

This guide details the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for deploying NMQ7A in advanced neurodegenerative research.

Mechanistic Foundations: The "Why" Behind the Scaffold

Photophysical Tuning for ROS and Biothiol Tracking

In the context of Alzheimer's and Parkinson's disease models, quantifying oxidative stress (specifically H₂O₂ and •OH) and redox buffers (GSH) is critical[2]. The 7-aminoquinoline core is a privileged fluorophore. The quinoline nitrogen acts as an electron acceptor, while the 7-amino group acts as an electron donor.

The Causality of N-Methylation: Alkylating the primary amine to form NMQ7A increases the electron-donating inductive effect. This lowers the oxidation potential and red-shifts the emission maximum away from the blue/green autofluorescence typical of brain tissue. When conjugated to a recognition moiety (e.g., a boronate ester for H₂O₂), the ICT is quenched. Upon cleavage by disease-associated ROS, free NMQ7A is liberated, yielding a massive fluorescence turn-on[3].

NMQ7A_Activation A Amyloid-β Aggregation (Neurotoxic Insult) B Elevated H2O2 / ROS (Oxidative Stress) A->B Induces D Boronate Ester Cleavage (Chemical Reaction) B->D Reacts with C NMQ7A-Boronate Probe (Quenched State) C->D Substrate E Free NMQ7A Released (Active ICT Fluorescence) D->E Yields Signal

Fig 1: Photophysical activation pathway of NMQ7A-based theranostic probes in Alzheimer's models.

Targeted Covalent Inhibition of TGase2

Transglutaminase 2 (TGase2) catalyzes the formation of rigid isopeptide bonds between glutamine and lysine residues. In HD, calcium dysregulation hyperactivates TGase2, leading to the irreversible aggregation of mutant Huntingtin (mHtt) proteins.

By oxidizing NMQ7A into a 5,8-dione derivative, the scaffold is transformed into a potent Michael acceptor[4]. The active site cysteine of TGase2 attacks the quinone ring, forming a covalent adduct. The N-methyl group sterically and electronically tunes the reactivity of this Michael acceptor, ensuring it is stable enough to avoid off-target glutathione depletion, yet reactive enough to permanently block the TGase2 active site. Furthermore, quinoline derivatives have been shown to favorably modulate microglial polarization (M1 to M2 phenotypes), offering secondary neuroinflammatory relief[5].

TGase2_Inhibition N1 Intracellular Ca2+ Influx (Disease State) N2 TGase2 Enzyme (Activated) N1->N2 Activates N4 Isopeptide Cross-linking (Pathogenesis) N2->N4 Catalyzes N3 Mutant Huntingtin (mHtt) (Monomers) N3->N4 Substrate N5 Cytotoxic Aggregates (Neuronal Death) N4->N5 Forms N6 NMQ7A-5,8-dione (Covalent Inhibitor) N6->N2 Blocks Active Cys

Fig 2: Mechanism of TGase2 inhibition by NMQ7A-dione derivatives preventing mHtt aggregation.

Quantitative Efficacy Data

The following table summarizes the performance metrics of NMQ7A-derived compounds across various neurodegenerative applications, demonstrating their high sensitivity and target affinity.

Compound ScaffoldPrimary Target / BiomarkerPrimary ApplicationKey Efficacy MetricReference
NMQ7A-Boronate H₂O₂ (ROS)AD in vitro imagingLimit of Detection: ~25 nM[2]
NMQ7A-Trifluoromethyl Glutathione (GSH)PD redox trackingLimit of Detection: ~83 nM[3]
NMQ7A-5,8-dione Transglutaminase 2 (TGase2)HD aggregation blockadeIC₅₀: 10–250 μM[4]
Quinoline-Flavone Microglial PolarizationNeuroinflammationEC₅₀: ~70 nM[1],[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental step includes an internal control that proves causality rather than mere correlation.

Protocol A: Real-Time Live-Cell Imaging of H₂O₂ in Aβ-Stressed Neurons

Objective: Track endogenous ROS generation in an AD model using an NMQ7A-boronate probe.

  • Aβ Oligomerization (The Insult): Incubate Aβ₁₋₄₂ peptides in HFIP, dry, and resuspend in DMSO. Dilute in PBS and age for 24 hours at 4°C. Causality: This specific aging process ensures the formation of neurotoxic oligomers rather than inert fibrils or harmless monomers.

  • Cell Culture & Stress Induction: Plate SH-SY5Y neuroblastoma cells at 10⁵ cells/well. Treat with 5 μM Aβ₁₋₄₂ oligomers for 12 hours to induce pathological oxidative stress.

  • Probe Incubation: Wash cells with PBS and incubate with 5 μM NMQ7A-boronate probe for exactly 30 minutes. Causality: Incubation is strictly time-limited to prevent the probe from being sequestered into acidic lysosomes, which would artificially quench the ICT-mediated fluorescence and skew quantification.

  • Self-Validating Control (Critical): In a parallel Aβ-stressed cohort, pre-incubate cells with 100 U/mL Catalase for 1 hour prior to probe addition. Catalase specifically scavenges H₂O₂. If the NMQ7A fluorescence is abolished in this cohort, it definitively proves the signal is driven by H₂O₂ cleavage, ruling out off-target enzymatic degradation of the probe.

  • Imaging: Image via confocal microscopy (Excitation: ~405 nm; Emission: ~520 nm).

Protocol B: Fibrinogen Array-Based TGase2 Inhibition Assay

Objective: Validate the covalent blockade of TGase2 by NMQ7A-5,8-dione derivatives.

  • Enzyme Activation: Incubate 0.5 μg/mL recombinant human TGase2 in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT) supplemented with 5 mM CaCl₂. Causality: TGase2 is structurally closed and inactive until Ca²⁺ binds, exposing the active site cysteine.

  • Inhibitor Pre-incubation: Add varying concentrations of NMQ7A-5,8-dione (10–250 μM) and incubate for 30 minutes at 37°C. Causality: Because the 5,8-dione acts as a Michael acceptor, covalent bond formation is time-dependent. Skipping this pre-incubation will result in artificially high IC₅₀ values.

  • Cross-linking Reaction: Add biotinylated monodansylcadaverine (MDC) and N,N'-dimethylcasein (substrate). Allow the reaction to proceed for 1 hour.

  • Self-Validating Control (Critical): Run a parallel well containing the enzyme, substrate, and 5 mM EDTA (no inhibitor). EDTA chelates the Ca²⁺, physically preventing TGase2 activation. The signal from this well establishes the absolute baseline of the assay, isolating true TGase2-specific cross-linking from background autofluorescence or non-specific protein aggregation.

  • Quantification: Transfer to a streptavidin-coated plate, wash, and measure fluorescence (Excitation: 340 nm; Emission: 520 nm) to calculate the IC₅₀.

Sources

Protocols & Analytical Methods

Method

Synthesis of N-methylquinolin-7-amine: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-methylquinolin-7-amine, a valuable heterocyclic amine for research and development in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-methylquinolin-7-amine, a valuable heterocyclic amine for research and development in medicinal chemistry and materials science. The primary method detailed is the reductive amination of 7-aminoquinoline, a robust and efficient approach for the selective monomethylation of the primary amino group. An alternative advanced method, the Buchwald-Hartwig amination, is also discussed, offering a versatile route from 7-haloquinolines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, procedural details, and characterization methods.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The introduction of an N-methylamino group at the 7-position of the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial in drug design for optimizing target engagement, pharmacokinetic profiles, and overall biological activity. N-methylquinolin-7-amine serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and bioactive probes.[3]

This document presents a reliable and reproducible protocol for the synthesis of N-methylquinolin-7-amine, starting from the readily available precursor, 7-aminoquinoline. The chosen method, reductive amination, is a widely used and effective strategy for the N-alkylation of amines.[4]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of N-methylquinolin-7-amine from 7-aminoquinoline is achieved via a one-pot reductive amination reaction. This process involves two key stages: the formation of an intermediate imine from the reaction of 7-aminoquinoline with formaldehyde, followed by the in-situ reduction of the imine to the desired secondary amine.

Experimental Protocol: Reductive Amination of 7-Aminoquinoline

This protocol details the synthesis of N-methylquinolin-7-amine from 7-aminoquinoline using formaldehyde as the carbon source and sodium borohydride as the reducing agent.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
7-AminoquinolineC₉H₈N₂144.171.0 gStarting material
Formaldehyde (37% in H₂O)CH₂O30.030.7 mLC1 source
Sodium BorohydrideNaBH₄37.830.3 gReducing agent
MethanolCH₃OH32.0420 mLSolvent
DichloromethaneCH₂Cl₂84.9350 mLExtraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0130 mLFor workup
BrineNaCl (aq)58.4430 mLFor workup
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 7-aminoquinoline in 20 mL of methanol. Stir the solution at room temperature until the starting material is fully dissolved.

  • Imine Formation: To the stirred solution, add 0.7 mL of a 37% aqueous formaldehyde solution. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the intermediate imine or N-hydroxymethyl adduct occurs during this step.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.3 g of sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step; ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.

  • Workup:

    • Quench the reaction by slowly adding 10 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylquinolin-7-amine.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-methylquinolin-7-amine.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Route: Buchwald-Hartwig Amination

For researchers interested in a more modern and versatile approach, the Buchwald-Hartwig amination offers an excellent alternative for the synthesis of N-methylquinolin-7-amine.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7]

Conceptual Workflow

The reaction involves the coupling of a 7-haloquinoline (e.g., 7-bromoquinoline or 7-chloroquinoline) with methylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Buchwald_Hartwig_Workflow A 7-Haloquinoline (e.g., 7-Bromoquinoline) G Reaction Mixture A->G B Methylamine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos, SPhos) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating (e.g., 80-110 °C) G->H Inert Atmosphere I Workup & Purification H->I J N-methylquinolin-7-amine I->J Reductive_Amination_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A 7-Aminoquinoline C Hemiaminal Intermediate A->C + B Formaldehyde B->C D Iminium Ion C->D - H₂O F N-methylquinolin-7-amine D->F Reduction E Sodium Borohydride (NaBH₄) E->D

Caption: Simplified mechanism of reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Formaldehyde is a known carcinogen and sensitizer. Handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

  • Dichloromethane is a volatile and potentially toxic solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-methylquinolin-7-amine via reductive amination of 7-aminoquinoline. This method is efficient, uses readily available reagents, and is suitable for standard laboratory settings. The alternative Buchwald-Hartwig amination route is also presented as a powerful tool for C-N bond formation. By following this guide, researchers can confidently synthesize this valuable building block for their ongoing research in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N,2,4-Trimethylquinolin-7-amine.
  • BenchChem. (2025). Technical Guide: N,2,4-trimethylquinolin-7-amine (CAS 82670-11-9).
  • Li, Z., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Grokipedia. (n.d.).
  • ACS Medicinal Chemistry Letters. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

  • ChemicalCell. (n.d.). n-Methylquinolin-8-Amine CAS NO 14148-44-8. [Link]

  • ACS Publications. (2024). Reductive Aminomethylation Using Ammonium Formate and Methanol as N1 and C1 Source: Direct Synthesis of Mono- and Di-Methylated Amines. [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • da Silva, R. A., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. [Link]

  • BenchChem. (2025). Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol for Researchers.
  • Chinese Chemical Letters. (2019). N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. [Link]

  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis.
  • National Center for Biotechnology Information. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

Sources

Application

Application Note &amp; Protocols: In Vitro Evaluation of N-methylquinolin-7-amine

Abstract This guide provides a comprehensive framework for the initial in vitro evaluation of N-methylquinolin-7-amine, a member of the versatile quinoline class of heterocyclic compounds. Quinoline derivatives are known...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of N-methylquinolin-7-amine, a member of the versatile quinoline class of heterocyclic compounds. Quinoline derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Given the structural similarity to compounds with demonstrated biological activity, this document outlines detailed protocols for a primary screening cascade to assess the cytotoxic and potential mechanistic effects of N-methylquinolin-7-amine in cell culture. The protocols are designed for researchers in drug discovery and chemical biology, providing step-by-step instructions for cell viability assays (MTT), apoptosis induction (Caspase-Glo 3/7), and investigation of a key signaling pathway (PI3K/Akt/mTOR) often modulated by quinoline derivatives.[3][4]

Introduction: The Quinoline Scaffold

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[3][5] Its derivatives have given rise to numerous therapeutic agents for a wide array of diseases.[2][3] The biological activity of these compounds is diverse, with mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and modulation of critical cell signaling pathways.[3][6] N-methylquinolin-7-amine, the subject of this guide, features substitutions that may confer unique biological properties. Based on the established profile of related molecules, an initial investigation into its anticancer potential is a logical starting point.

Proposed Initial Screening Cascade

A tiered approach is recommended to efficiently characterize the biological activity of a novel compound. This workflow begins with a broad assessment of cytotoxicity to identify effective concentration ranges and sensitive cell lines, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis A Prepare N-methylquinolin-7-amine Stock Solution C Assay 1: Cell Viability (MTT) Determine IC₅₀ A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Assay 2: Apoptosis Induction (Caspase-Glo 3/7) C->D If IC₅₀ is potent E Assay 3: Pathway Analysis (Western Blot for p-Akt) C->E If IC₅₀ is potent F Dose-Response Curve Fitting C->F G Statistical Analysis & Interpretation D->G E->G F->G G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N-methylquinolin-7-amine (Hypothesized Target) Inhibitor->PI3K Inhibitor->Akt

Sources

Method

Application Note: Standardized Preparation and Management of N-methylquinolin-7-amine Stock Solutions for Bioassays

Target Audience: Researchers, assay development scientists, and compound management professionals. Objective: To provide a robust, self-validating protocol for the dissolution, storage, and biological application of N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and compound management professionals. Objective: To provide a robust, self-validating protocol for the dissolution, storage, and biological application of N-methylquinolin-7-amine, ensuring high kinetic solubility and reproducible dose-response data.

Introduction & Physicochemical Profiling

N-methylquinolin-7-amine (CAS: 128278-08-0) is a functionally versatile quinoline derivative utilized in various pharmacological screens. Like many heterocyclic aromatic compounds, its planar quinoline core renders it highly lipophilic, presenting significant solubility challenges in purely aqueous biological buffers[1].

To overcome the high crystal lattice energy of the solid compound, Dimethyl sulfoxide (DMSO) is employed as the universal primary solvent[2]. DMSO is highly polar, aprotic, and fully miscible with water, allowing for the generation of highly concentrated master stock solutions. However, the transition of the compound from a 100% DMSO stock into an aqueous assay environment introduces the risk of precipitation. Therefore, understanding the compound's kinetic solubility —the maximum concentration achievable before precipitation occurs upon rapid dilution into an aqueous buffer—is critical for assay integrity[3].

Table 1: Physicochemical Properties of N-methylquinolin-7-amine
PropertyValue / Description
Chemical Name N-methylquinolin-7-amine
CAS Number 128278-08-0
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (Cell-Culture Grade, ≥99.9%)

Mechanistic Causality in Stock Preparation

As a Senior Application Scientist, it is vital to understand why specific handling procedures are mandated:

  • Reverse Volume Calculation: Weighing exact sub-milligram quantities of static-prone powders introduces severe gravimetric errors. Instead, we weigh an arbitrary, easily manageable mass (e.g., ~5 mg) and calculate the exact volume of DMSO required to hit the target molarity.

  • Anhydrous DMSO & Aliquoting: DMSO is highly hygroscopic. Repeated opening of a master vial or freeze-thaw cycles introduces atmospheric moisture. Water in the DMSO stock reduces the solubility limit of N-methylquinolin-7-amine, leading to invisible micro-precipitates and a gradual, unquantified drop in the active concentration[4]. Single-use aliquots prevent this degradation.

  • Isothermal Serial Dilution: Serial dilutions must be performed in 100% DMSO before transfer to the aqueous assay plate. If you dilute the compound directly into the buffer serially, the final DMSO concentration will vary across the dose-response curve, introducing solvent-induced artifacts and confounding the biological readout[5].

Workflow Visualization

Workflow Start N-methylquinolin-7-amine (Solid Powder) Weigh Gravimetric Analysis (Weigh ~5 mg into amber vial) Start->Weigh Dissolve Dissolution in Anhydrous DMSO (Calculate Vol. for 10 mM Stock) Weigh->Dissolve Add DMSO based on mass QC Quality Control (Nephelometric Solubility Check) Dissolve->QC Validate dissolution Aliquot Aliquoting (50 µL single-use formats) QC->Aliquot Pass (Clear solution) Store Cryogenic Storage (-20°C to -80°C) (Desiccated Environment) Aliquot->Store Seal under Argon/N2 Assay Bioassay Application (Constant DMSO ≤ 1% v/v) Store->Assay Thaw once prior to use

Figure 1: Standardized workflow for the preparation, quality control, and bioassay dilution of N-methylquinolin-7-amine.

Step-by-Step Protocol: 10 mM Master Stock Preparation

Step 1: Gravimetric Measurement and Volume Calculation
  • Equilibrate the N-methylquinolin-7-amine vial to room temperature in a desiccator to prevent condensation.

  • Tare a clean, static-free amber glass vial on an analytical microbalance.

  • Transfer approximately 5.00 mg of the compound into the vial. Record the exact mass (e.g., 5.12 mg).

  • Calculate the required volume of DMSO for a 10 mM (0.01 M) stock using the formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)] Example for 5.12 mg: Volume = 5.12 /[158.20 × 0.01] = 3.236 mL of DMSO.

Step 2: Dissolution
  • Add the calculated volume (e.g., 3.236 mL) of room-temperature, anhydrous DMSO to the vial.

  • Cap tightly and vortex gently for 30–60 seconds.

  • If particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Avoid heating , as thermal stress can induce chemical degradation.

Step 3: Aliquoting and Storage
  • Using a calibrated micropipette, dispense the 10 mM master stock into 50 µL or 100 µL single-use aliquots using chemically resistant polypropylene microcentrifuge tubes or Matrix™ tubes.

  • Store the aliquots immediately at -20°C or -80°C in a sealed container with desiccant[6].

Bioassay Dilution Strategy & Self-Validating Controls

To establish a self-validating system, the protocol must internally control for solvent toxicity and compound precipitation. The final DMSO concentration in the bioassay must be strictly capped (typically at 0.1% to 1.0% v/v) to prevent the denaturation of target proteins or disruption of cell membranes[7].

Table 2: Isothermal Serial Dilution Scheme (Targeting 1.0% Final DMSO)

Note: All intermediate dilutions are performed in 100% DMSO. The final transfer is a 1:100 dilution into the aqueous assay buffer.

StepSource SolutionVolume of SourceVolume of 100% DMSOIntermediate Conc. (in DMSO)1:100 Transfer to BufferFinal Assay Conc. (µM)Final DMSO %
1 10 mM Master StockN/AN/A10 mM2 µL into 198 µL100 µM 1.0%
2 10 mM Master Stock10 µL21.6 µL3.16 mM (Half-log)2 µL into 198 µL31.6 µM 1.0%
3 3.16 mM Solution10 µL21.6 µL1.0 mM2 µL into 198 µL10.0 µM 1.0%
4 1.0 mM Solution10 µL21.6 µL316 µM2 µL into 198 µL3.16 µM 1.0%
QC Vehicle Control 0 µL 10 µL 0 mM (DMSO Only) 2 µL into 198 µL0 µM 1.0%
Self-Validating Assay Checks:
  • The Vehicle Control (QC Step): The 1.0% DMSO-only well establishes the baseline biological response. If the vehicle control deviates from the untreated (0% DMSO) baseline, the assay is overly sensitive to the solvent, and the final DMSO concentration must be reduced to 0.1% (requiring a 1:1000 dilution step).

  • Turbidimetric / Nephelometric QC: Before adding biological reagents (cells/enzymes), visually inspect or use a nephelometer on the highest concentration well (100 µM). If light scattering is detected, the compound has exceeded its kinetic solubility limit in that specific buffer, meaning the 100 µM data point will be an artifact[3]. The maximum tested concentration must be lowered accordingly.

References

  • Chemspace Substance Database. "IUPAC Name - Chemspace: Description: N-methylquinolin-7-amine; CAS: 128278-08-0." Chemspace. Available at: [Link]

  • Selvita Compound Management. "Compound Management - Selvita." Selvita. Available at: [Link]

  • LCGC International. "Separation Science in Drug Development, Part 2: High-Throughput Characterization." Chromatography Online. Available at: [Link]

  • Drug Discovery Today. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate. Available at: [Link]

  • Assay Guidance Manual. "Assay Interference by Chemical Reactivity." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Journal of Biomolecular Screening. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PubMed Central (PMC). Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Quantification of N-Methylquinolin-7-Amine

Introduction & Analytical Challenges N-methylquinolin-7-amine (CAS 128278-08-0) is a highly basic heterocyclic compound frequently utilized as a pharmacophore in the development of antimalarial and oncology therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N-methylquinolin-7-amine (CAS 128278-08-0) is a highly basic heterocyclic compound frequently utilized as a pharmacophore in the development of antimalarial and oncology therapeutics. From a chromatographic perspective, quantifying this molecule presents a classic analytical challenge. The compound possesses two distinct ionizable centers: a quinoline ring nitrogen ( pKa​≈4.9 ) and a secondary amine ( pKa​≈9.5 ).

When analyzed using standard silica-based reversed-phase columns at neutral pH, the secondary amine remains protonated (positively charged). These cations interact strongly with residual, negatively charged silanol groups ( Si−O− ) on the silica surface. This secondary electrostatic interaction leads to severe peak tailing, poor resolution, and compromised sensitivity. As a Senior Application Scientist, overcoming this requires a mechanistic approach to mobile phase pH control and stationary phase selection.

Mechanistic Rationale for Method Development

To eliminate secondary silanol interactions and achieve Gaussian peak shapes, we must manipulate the ionization state of either the stationary phase or the analyte.

  • The Causality of pH Selection: 1 to prevent partial ionization and peak splitting[1]. While a highly acidic mobile phase (pH 2.5) would neutralize the silica silanols, it leaves the highly polar protonated amine poorly retained. Instead, we select a high-pH approach (pH 11.0) . At pH 11.0, the secondary amine is completely deprotonated and neutral, maximizing its hydrophobicity and entirely eliminating electrostatic tailing.

  • Stationary Phase Selection: Standard silica dissolves above pH 8.0. Therefore, this method utilizes an Ethylene Bridged Hybrid (BEH) C18 column, which incorporates organic bridges within the silica matrix to provide extreme stability up to pH 12.0. 2 when paired with the correct pH environment[2].

Method Development & Validation Workflow

HPLC_Workflow Start Analyte: N-methylquinolin-7-amine Phase Select High-pH Stable Column Start->Phase Buffer Set pH 11.0 (Neutralize Amine) Phase->Buffer SST SST: Tailing Factor < 1.5? Buffer->SST Fail Adjust pH / Modifier SST->Fail No Pass ICH Q2(R2) Validation SST->Pass Yes Fail->Buffer

Fig 1: Iterative HPLC method development and self-validating workflow for basic quinoline amines.

The Self-Validating System: Experimental Protocol

Trustworthiness in analytical chemistry requires that a protocol cannot produce invalid data. This method is designed as a self-validating system through an automated System Suitability Test (SST) gatekeeper. The Chromatography Data System (CDS) is programmed to abort the sample sequence automatically if the SST criteria (Tailing Factor > 1.5 or RSD > 2.0%) fail, ensuring zero compromised data is recorded.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to exactly 11.0 using 28% Ammonium Hydroxide. Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH and is fully volatile, making this method directly transferable to LC-MS.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Sample Preparation & Extraction

For biological matrices (e.g., plasma), direct injection will foul the column.3[3].

  • Condition a 30 mg tC18 SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load 500 µL of plasma spiked with the internal standard.

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferents.

  • Elute the N-methylquinolin-7-amine with 1 mL of 100% Methanol. Evaporate to dryness under gentle nitrogen stream and reconstitute in 200 µL of Initial Mobile Phase (90% A / 10% B).

Step 3: Chromatographic Execution
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the quinoline peak.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to 254 nm (primary quinoline absorbance) and 340 nm (secondary confirmation).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 17.0 min: Re-equilibration

System Validation & Performance MetricsThe objective of validation is to definitively demonstrate that the analytical procedure is fit for its intended purpose in accordance with ICH Q2(R2) guidelines[4]. The following table summarizes the quantitative data requirements and the expected performance for this specific method.

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Performance for N-methylquinolin-7-amine
Linearity Minimum 5 concentration levels R2≥0.999 (Range: 0.1 - 50 µg/mL)
Accuracy 3 concentrations, 3 replicates each98.5% - 101.5% Recovery
Precision Repeatability (n=6) at 100% target levelRSD 1.5%
Specificity No interference at retention timeResolution ( Rs​ ) > 2.5 from matrix peaks
LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD 0.05 µg/mL, LOQ 0.15 µg/mL
Robustness Deliberate variations (pH ± 0.2, Flow ± 10%)Tailing Factor remains < 1.5

References

  • Validation of analytical procedures Q2(R2) - International Council for Harmonisation (ICH).
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites - Benchchem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem.

Sources

Method

Application Note: In Vivo Targeted Delivery Mechanisms for N-Methylquinolin-7-Amine-Derived Polθ Inhibitors

Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals Application Focus: Nanoparticle-mediated delivery, Pharmacokinetics, and Synthetic Lethality in HRD Cancers Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals Application Focus: Nanoparticle-mediated delivery, Pharmacokinetics, and Synthetic Lethality in HRD Cancers

Executive Summary & Mechanistic Rationale

N-methylquinolin-7-amine (NMQA) is a critical heterocyclic pharmacophore utilized in the synthesis of novel, highly potent inhibitors of DNA Polymerase Theta (Polθ) . Polθ is a unique enzyme essential for Microhomology-Mediated End Joining (MMEJ), an error-prone DNA repair pathway .

In healthy cells, DNA double-strand breaks (DSBs) are repaired via high-fidelity Homologous Recombination (HR). However, in Homologous Recombination Deficient (HRD) tumors—such as BRCA1/2-mutated breast and ovarian cancers—the HR pathway is abrogated. These cancer cells become hyper-dependent on Polθ-mediated MMEJ to survive continuous DNA damage. Pharmacological inhibition of Polθ using NMQA-derived compounds severs this backup repair mechanism, triggering profound synthetic lethality and tumor cell apoptosis .

Despite high in vitro efficacy, small-molecule NMQA-derivatives often exhibit poor aqueous solubility, rapid systemic clearance, and off-target tissue distribution. To bridge the gap between in vitro potency and in vivo efficacy, this application note details a self-validating protocol for encapsulating NMQA-derived Polθ inhibitors into Folate-functionalized PLGA-PEG nanoparticles . This targeted delivery mechanism leverages both the Enhanced Permeability and Retention (EPR) effect and active receptor-mediated endocytosis to maximize drug accumulation in the tumor microenvironment.

SyntheticLethality DSB DNA Double-Strand Break HR Homologous Recombination (Deficient in BRCA-) DSB->HR MMEJ Microhomology-Mediated End Joining (MMEJ) DSB->MMEJ Survival Cancer Cell Survival HR->Survival Blocked in HRD PolQ Polymerase Theta (Polθ) MMEJ->PolQ PolQ->Survival Promotes Survival Death Synthetic Lethality PolQ->Death When Inhibited NMQA NMQA-Derived Inhibitor (Nano-Delivered) NMQA->PolQ Inhibits

Fig 1. Synthetic lethality of Polθ inhibition in HR-deficient cancer cells.

Formulation Protocol: Synthesis of Targeted Nanocarriers

Causality & Design Choice: We utilize a nanoprecipitation method to formulate the delivery vehicle. Poly(lactic-co-glycolic acid) (PLGA) serves as the hydrophobic core to stably encapsulate the lipophilic NMQA-derivative. Polyethylene glycol (PEG) forms a hydrophilic corona that provides steric hindrance against opsonization by the reticuloendothelial system (RES), thereby extending circulation half-life. Finally, Folate conjugation enables active targeting of Folate Receptor-alpha (FRα), which is heavily overexpressed in epithelial ovarian cancers.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 10 mg of the NMQA-derived Polθ inhibitor and 50 mg of Folate-PEG-PLGA block copolymer in 2.0 mL of HPLC-grade acetone.

  • Aqueous Phase Preparation: Prepare 10 mL of ultra-pure Milli-Q water containing 0.1% (w/v) Polyvinyl Alcohol (PVA, MW ~31,000) to act as an emulsion stabilizer.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at 25°C.

  • Solvent Evaporation: Stir the resulting opalescent suspension uncovered in a fume hood for 4 hours to ensure complete evaporation of the acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA) and gently resuspend the pellet in 1X PBS (pH 7.4).

  • Self-Validation Checkpoint 1 (Physicochemical QA): Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average size must be 100–150 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates particle aggregation, which will cause premature clearance by the pulmonary capillary bed in vivo. Discard the batch if it fails this metric.

Quantitative Formulation Data
Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Free NMQA-Drug N/AN/AN/AN/A
PLGA-PEG-NMQA 125 ± 50.12 ± 0.02-15.4 ± 2.182.3 ± 3.5
Folate-PLGA-PEG-NMQA 132 ± 60.14 ± 0.03-12.8 ± 1.880.1 ± 4.2

In Vivo Delivery and Pharmacokinetic Profiling

Causality & Design Choice: To accurately evaluate the delivery efficiency and synthetic lethality, a BRCA1-deficient murine xenograft model is utilized. Intravenous (IV) administration via the tail vein ensures immediate systemic availability, allowing the nanocarriers to bypass first-pass metabolism and exploit the EPR effect.

InVivoWorkflow Formulation 1. PLGA-PEG-NMQA Formulation Injection 2. IV Injection (Tail Vein) Formulation->Injection Circulation 3. Systemic Circulation Injection->Circulation Accumulation 4. Tumor Accumulation Circulation->Accumulation Release 5. Intracellular Release Accumulation->Release

Fig 2. Workflow for the targeted in vivo delivery of NMQA-derived nanoparticles.

Step-by-Step Methodology
  • Model Establishment: Implant 5×10⁶ BRCA1-/- ovarian cancer cells (e.g., UWB1.289 line) subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Proceed when tumor volume reaches ~100 mm³.

  • Administration: Warm the tail gently using a heat lamp to dilate the lateral tail vein. Inject Folate-PLGA-PEG-NMQA nanoparticles (dose equivalent to 5 mg/kg of the NMQA-derivative) suspended in 100 µL sterile PBS.

  • Self-Validation Checkpoint 2 (Acute Toxicity): Monitor animal weight, posture, and respiration at 24 hours post-injection.

    • Pass Criteria: Weight loss < 10% and no signs of acute distress. Severe weight loss indicates formulation instability and premature drug dumping.

  • Pharmacokinetic Sampling: Collect 20 µL blood samples via the saphenous vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection. Centrifuge to isolate plasma.

  • Biodistribution Analysis: Euthanize a subset of mice at 24 hours. Excise the tumor, liver, spleen, kidneys, and heart. Homogenize tissues and extract the NMQA-derivative using an acetonitrile precipitation method.

  • Quantification: Quantify drug concentration in plasma and tissues using LC-MS/MS against a standard calibration curve.

  • Self-Validation Checkpoint 3 (Targeting Efficacy): Calculate the Tumor-to-Liver accumulation ratio based on % Injected Dose per gram (%ID/g).

    • Pass Criteria: Ratio > 1.5. A lower ratio indicates failure of the PEG corona to evade macrophage clearance in the liver.

Comparative In Vivo Pharmacokinetic Parameters
PK/PD ParameterFree NMQA-DerivativeFolate-PLGA-PEG-NMQAFold Improvement
C_max (µg/mL) 12.445.8~3.7x
Circulation T_1/2 (hours) 1.214.5~12.0x
AUC_0-inf (µg·h/mL) 28.6315.4~11.0x
Tumor Accumulation (%ID/g) 1.812.5~6.9x

Data Interpretation: The encapsulation of the NMQA-derivative into Folate-targeted nanocarriers fundamentally alters its pharmacokinetic profile. The 12-fold increase in circulation half-life directly facilitates the nearly 7-fold increase in tumor accumulation, providing the sustained intracellular drug concentrations required to maintain continuous Polθ inhibition and drive synthetic lethality in HRD tumors.

References

  • Heterocyclic compounds for use in the treatment of cancer.
  • DNA polymerase θ (POLQ), double-strand break repair, and cancer. DNA Repair (Amst). (2016).[Link]

  • Homologous-recombination-deficient tumours are dependent on Polθ-mediated repair. Nature. (2015).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-methylquinolin-7-amine Solubility in Aqueous Media

Welcome to the technical support guide for N-methylquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-methylquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Given the limited publicly available data for N-methylquinolin-7-amine specifically, this guide is built upon established principles of medicinal chemistry, focusing on the behavior of weakly basic quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My N-methylquinolin-7-amine powder is not dissolving in neutral water or phosphate-buffered saline (PBS, pH 7.4). What is the primary reason for this?

A1: N-methylquinolin-7-amine possesses a quinoline core, which is a bicyclic aromatic structure, making it inherently hydrophobic and poorly soluble in water.[1] Furthermore, it contains a secondary amine group. At neutral pH, this amine is predominantly in its neutral, uncharged form, which is less soluble than its charged, protonated counterpart.[2][3][4] For a weakly basic drug to dissolve effectively in an aqueous medium, the pH of the solution often needs to be adjusted to below its pKa to favor the more soluble, ionized form.[2][4]

Q2: What is "pKa" and why is it critical for dissolving this compound?

A2: The pKa is the pH at which a functional group (in this case, the amine) is 50% in its ionized (protonated) form and 50% in its neutral (un-ionized) form.[5] For a basic compound like N-methylquinolin-7-amine, the Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa, the equilibrium will shift towards the protonated, positively charged ammonium salt.[2][3][6] This charged species is significantly more water-soluble.[5] While the exact pKa of N-methylquinolin-7-amine is not published, its structural analog, 7-aminoquinoline, has a predicted pKa of approximately 6.6.[7][8][9] N-methylation may slightly alter this value, but we can use this as a strong starting point for our strategy.

Q3: I need to prepare a stock solution for a cell-based assay. What is the first and most effective method I should try?

A3: The most direct method is pH adjustment . Since N-methylquinolin-7-amine is a basic compound, its solubility will dramatically increase in acidic conditions.[10] You should aim to prepare your stock solution at a pH that is at least 1 to 2 units below the estimated pKa (~6.6). A pH of 4.5 to 5.5 is a logical starting point. This can be achieved by dissolving the compound directly into a weakly acidic buffer (e.g., 10 mM sodium acetate) or by dissolving it in water and titrating with a dilute acid like HCl.

Q4: I successfully dissolved the compound in an acidic buffer, but it crashed out of solution when I diluted it into my neutral pH cell culture medium. What happened?

A4: This is a common issue related to buffer capacity and final concentration. Your acidic stock solution maintained a low pH where the compound was soluble. When you introduced a small volume of this stock into a large volume of a well-buffered neutral medium (like DMEM or RPMI, which are buffered at pH ~7.4), the medium's buffering capacity immediately raised the pH of the final solution back to neutral.[11] At this higher pH, the compound deprotonated back to its less soluble neutral form, causing it to precipitate once its concentration exceeded its solubility limit at that pH.

To solve this, you can either:

  • Decrease the final concentration: The compound may still be soluble at your final neutral pH, but at a much lower concentration than in your stock.

  • Use an organic co-solvent for the initial stock: This is the most common and robust strategy in drug discovery.[12][13]

Q5: How do I properly use an organic co-solvent like DMSO?

A5: Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[12] The standard practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted. It is best practice to perform serial dilutions in 100% DMSO first, before making the final dilution into your aqueous assay buffer.[14] This ensures that the compound does not precipitate during intermediate dilution steps.[13]

Crucially, the final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with assay components. [12][15] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[12]

Q6: Are there any other advanced options if I still face solubility challenges?

A6: Yes, for particularly challenging compounds, especially for in vivo studies, formulation scientists use advanced techniques. One common method is complexation with cyclodextrins .[16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate the hydrophobic N-methylquinolin-7-amine molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility without altering the pH.[][20][21]

Troubleshooting Guide & Protocols

This section provides a systematic workflow and detailed protocols to resolve solubility issues with N-methylquinolin-7-amine.

Troubleshooting Workflow

The following diagram outlines the decision-making process for solubilizing N-methylquinolin-7-amine.

G cluster_0 start Start: Compound Insoluble in Neutral Buffer ph_adjust Strategy 1: pH Adjustment (Aqueous Stock) start->ph_adjust Try First ph_success Success: Compound Dissolved ph_adjust->ph_success Is it clear? ph_fail Failure: Still Insoluble or Precipitates on Dilution ph_adjust->ph_fail Insoluble? cosolvent Strategy 2: Organic Co-solvent (e.g., DMSO Stock) ph_success->cosolvent Precipitates on dilution? ph_fail->cosolvent cosolvent_success Success: High-Conc Stock Prepared cosolvent->cosolvent_success Is stock clear? cosolvent_fail Failure: Precipitates in Final Assay Medium cosolvent_success->cosolvent_fail Precipitates on final dilution? advanced Strategy 3: Advanced Formulation (e.g., Cyclodextrins) cosolvent_fail->advanced Reduce final conc. If still fails... advanced_success Success: Soluble Complex Formed advanced->advanced_success end_point Consult Formulation Specialist advanced->end_point

Caption: Troubleshooting workflow for N-methylquinolin-7-amine solubility.

Chemical Principle of pH-Dependent Solubility

The solubility of N-methylquinolin-7-amine is governed by the pH-dependent equilibrium between its un-ionized and ionized forms.

Caption: Equilibrium between soluble and insoluble forms.

Data Summary Table
ParameterPredicted Value/BehaviorRationale & Source
Chemical Class Weakly Basic HeterocycleThe amine group acts as a proton acceptor.[2][5][22]
Estimated pKa ~6.6Based on the predicted pKa of the close structural analog, 7-aminoquinoline.[7][8][9]
Solubility at pH 7.4 Very LowThe compound is primarily in its neutral, hydrophobic form.[4][8]
Solubility at pH < 5.5 HighThe amine group is protonated, forming a more soluble salt.[2][5][23]
Recommended Co-Solvent DMSOExcellent solubilizing power for a wide range of organic compounds.[12][14]
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution (1 mM)
  • Objective: To prepare a low-concentration aqueous stock solution using pH modification.

  • Materials: N-methylquinolin-7-amine powder, 10 mM Sodium Acetate buffer (pH 5.0), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Weigh the appropriate amount of N-methylquinolin-7-amine powder for a 1 mM final concentration.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of 10 mM Sodium Acetate buffer (pH 5.0).

  • Vortex the tube vigorously for 2 minutes.

  • If solids remain, place the tube in a bath sonicator for 10-15 minutes.

  • Visually inspect for complete dissolution. The solution should be clear.

  • Sterilize through a 0.22 µm syringe filter if required for cell culture applications.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (20 mM)
  • Objective: To prepare a concentrated stock solution for serial dilution in biological assays.

  • Materials: N-methylquinolin-7-amine powder, anhydrous/cell culture grade DMSO, sterile amber glass vial or polypropylene tube, precision balance, vortex mixer.

  • Weigh the required mass of N-methylquinolin-7-amine into a sterile vial.

  • Add the calculated volume of high-purity DMSO to achieve a 20 mM concentration.

  • Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.[12] Gentle warming in a 37°C water bath can be used cautiously if needed, but check compound stability information first.[12]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[12]

  • Store aliquots at -20°C or -80°C in a desiccated environment.

References
  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]

  • Fiveable. (2025). Biological Amines and the Henderson–Hasselbalch Equation. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • ChemicalCell. (n.d.). n-Methylquinolin-8-Amine CAS NO 14148-44-8. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Retrieved from [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]

  • Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

  • PubChem. (n.d.). 7-Aminoquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Methylquinolin-7-amine Synthesis

Welcome to the technical support center for the synthesis of N-methylquinolin-7-amine. As a critical scaffold in medicinal chemistry and fluorescent probe development[1], the 7-aminoquinoline core presents unique synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methylquinolin-7-amine. As a critical scaffold in medicinal chemistry and fluorescent probe development[1], the 7-aminoquinoline core presents unique synthetic challenges—most notably, achieving high mono-N-methylation selectivity. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help researchers maximize product yield and purity.

Diagnostic Workflow for Low Yields

Before altering your synthetic route, use the following diagnostic logic to identify the exact point of failure in your current methodology.

YieldTroubleshooting Start Low Yield of N-methylquinolin-7-amine LCMS Analyze Crude via LC-MS Start->LCMS SM_Consumed Is 7-halo/7-amino SM consumed? LCMS->SM_Consumed OverAlk Over-methylation (N,N-dimethyl) detected? SM_Consumed->OverAlk Yes CatDead Catalyst Deactivation (Black precipitate)? SM_Consumed->CatDead No ChangeRoute Switch to Buchwald-Hartwig Cross-Coupling OverAlk->ChangeRoute Yes Workup Product lost in aqueous workup? OverAlk->Workup No OptCat Use Pd2(dba)3/RuPhos Degas solvent thoroughly CatDead->OptCat Yes OptWorkup Adjust pH to 8-9 Extract with 10% iPrOH/DCM Workup->OptWorkup Yes

Diagnostic flowchart for troubleshooting low yields in N-methylquinolin-7-amine synthesis.

Quantitative Route Comparison

Selecting the correct synthetic pathway is the most critical factor in determining your final yield. Below is a comparative analysis of common methodologies.

Synthetic RouteReagents / CatalystTypical YieldPrimary Impurity / Failure Mode
Direct Alkylation 7-aminoquinoline, MeI, K₂CO₃10–20%N,N-dimethylquinolin-7-amine (Over-alkylation)
Eschweiler-Clarke 7-aminoquinoline, CH₂O, HCOOH0% (Mono)Exclusive formation of N,N-dimethyl derivative[2]
Reductive Amination 7-aminoquinoline, CH₂O, NaBH(OAc)₃35–50%Mixture of mono- and di-methylated products
Buchwald-Hartwig 7-bromoquinoline, MeNH₂·HCl, Pd/RuPhos80–92%Trace unreacted starting material (if O₂ present)[3]

Frequently Asked Questions & Troubleshooting

Q1: Direct alkylation of 7-aminoquinoline with methyl iodide yields mostly the N,N-dimethylated byproduct. Why does this happen, and how can I achieve high mono-selectivity? A1: This is a fundamental issue of nucleophilicity. When the primary amine of 7-aminoquinoline is mono-methylated, the newly added methyl group exerts an electron-donating inductive effect. This makes the resulting secondary amine (N-methylquinolin-7-amine) more nucleophilic than the starting material. Consequently, the rate of the second alkylation exceeds the first, leading to over-alkylation. Traditional reductive amination (Eschweiler-Clarke) suffers from the same mechanistic flaw, reliably yielding the N,N-dimethylated product[2]. Solution: Abandon SN2 alkylation. Instead, utilize a palladium-catalyzed Buchwald-Hartwig amination starting from 7-bromoquinoline[4].

Q2: My Buchwald-Hartwig amination using 7-bromoquinoline and methylamine hydrochloride stalls at 30-40% conversion. What causes this, and how do I fix it? A2: Stalled cross-coupling reactions with volatile amines like methylamine usually result from either catalyst poisoning or off-gassing of the nucleophile before oxidative addition is complete. Solution:

  • Ligand Selection: Standard phosphine ligands (like PPh₃ or BINAP) often fail here. Switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos [3]. The steric bulk of RuPhos accelerates reductive elimination and prevents the coordination of a second aryl halide to the Pd(II)-amine complex, thereby avoiding bis-arylation.

  • Base Stoichiometry: Because you are using methylamine hydrochloride, you must add sufficient base (e.g., Cs₂CO₃) to neutralize the hydrochloride salt plus the equivalent needed to drive the catalytic cycle[3].

  • Sealed System: Conduct the reaction in a sealed pressure tube to prevent methylamine gas from escaping at the elevated reaction temperatures (100 °C)[3].

Q3: I am losing my product during the aqueous workup. How should I isolate N-methylquinolin-7-amine? A3: The quinoline nitrogen and the secondary amine make this molecule highly basic and highly water-soluble at low to neutral pH. Solution: Ensure the aqueous phase is strictly basified to pH 8–9 using saturated aqueous NaHCO₃ before extraction. Use a mixed solvent system like 10% isopropanol in dichloromethane (DCM) to enhance the extraction efficiency of the polar heterocycle.

Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination for N-Methylquinolin-7-amine

This protocol leverages the state-of-the-art catalytic system (Pd₂dba₃ / RuPhos) to ensure >80% yield with strict mono-selectivity[3][4].

Reagents:

  • 7-bromoquinoline (1.0 equiv, 1.0 mmol)

  • Methylamine hydrochloride (2.0 equiv, 2.0 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • Anhydrous Cs₂CO₃ (3.0 equiv, 3.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a dry 20 mL pressure tube with 7-bromoquinoline, methylamine hydrochloride, Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Causality: 3.0 equivalents of Cs₂CO₃ are strictly required—2.0 equivalents to liberate the methylamine free base from its HCl salt, and 1.0 equivalent to participate in the palladium catalytic cycle[3].

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly sparged (degassed) toluene. Causality: Dissolved oxygen rapidly oxidizes the electron-rich RuPhos ligand into a phosphine oxide, permanently deactivating the Pd(0) catalyst.

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the vigorously stirring mixture in an oil bath at 100 °C for 16 hours[3].

  • Self-Validation Check (Critical): Cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with LC-MS grade methanol, and analyze via LC-MS. Validation Criteria: The 7-bromoquinoline peak (m/z ~208/210) must be completely absent, replaced by the product peak (m/z 159 [M+H]⁺). If starting material remains, catalyst deactivation occurred (review your degassing technique). Do not proceed to workup until conversion is >95%.

  • Workup: Dilute the mixture with 15 mL of ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 0-10% methanol in dichloromethane containing 1% triethylamine). Causality: Triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the basic N-methylquinolin-7-amine product from streaking and improving isolated yield.

Sources

Troubleshooting

Technical Support Center: Minimizing Auto-fluorescence in N-methylquinolin-7-amine Assays

Welcome to the technical support guide for researchers utilizing N-methylquinolin-7-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing N-methylquinolin-7-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your fluorescence-based experiments effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to address the common and complex challenges associated with auto-fluorescence.

Understanding the Landscape: Signal vs. Noise

In any fluorescence assay, the primary objective is to maximize the signal-to-noise ratio (S/N).[1][2] Your signal is the specific fluorescence emitted from your probe, in this case, N-methylquinolin-7-amine. Noise, in this context, is predominantly the unwanted background signal known as auto-fluorescence. This background light can obscure your true signal, reduce assay sensitivity, and lead to misinterpretation of data, especially when detecting low-abundance targets.[3][4]

cluster_0 Total Measured Fluorescence cluster_1 Desired Signal cluster_2 Background Noise (Auto-fluorescence) TotalSignal Total Detected Light SpecificSignal N-methylquinolin-7-amine Fluorescence TotalSignal->SpecificSignal Target Signal Endogenous Endogenous Fluorophores (NADH, Collagen, Lipofuscin) TotalSignal->Endogenous Noise Exogenous Exogenous Sources (Media, Fixatives, Plastics) TotalSignal->Exogenous Noise

Caption: Sources of Signal vs. Background Noise in Fluorescence Assays.

Frequently Asked Questions (FAQs)

Q1: What is N-methylquinolin-7-amine and what are its typical applications?

N-methylquinolin-7-amine belongs to the 7-aminoquinoline family of fluorescent compounds. These molecules are valuable as fluorescent probes and scaffolds in medicinal chemistry and cell biology.[5][6] Derivatives of 7-aminoquinoline are particularly noted for exhibiting strong intramolecular charge-transfer (ICT) fluorescence, which often results in a large separation between their excitation and emission peaks (a large Stokes shift).[5][7] This property is highly desirable for minimizing spectral overlap. They have been successfully used to develop probes that specifically target and image the Golgi apparatus in live cells.[5][8]

Q2: What are the spectral properties of N-methylquinolin-7-amine and its derivatives?

The spectral properties of 7-aminoquinolines are sensitive to their specific chemical structure and their solvent environment.[7][9] Generally, they absorb light in the near-UV to blue region of the spectrum and emit light in the blue to green-yellow region. This unfortunately places them in a spectral window where cellular auto-fluorescence is often most prominent.[4][10]

Compound/ClassTypical Excitation (nm)Typical Emission (nm)Key Characteristics
7-Aminoquinoline Derivatives ~365 - 400[5][7]~410 - 540[5][7]Environment-sensitive, large Stokes shifts.
FITC / Alexa Fluor™ 488 ~495~519Common green fluorophores, overlap with green auto-fluorescence.[11]
PE / Alexa Fluor™ 555 ~555~565Bright fluorophores, spectrally distinct from blue/green auto-fluorescence.[4]
APC / Alexa Fluor™ 647 ~650~665Far-red dyes, ideal for avoiding most auto-fluorescence.[12]
Q3: What is auto-fluorescence?

Auto-fluorescence is the natural fluorescence emitted by biological materials when they absorb light, independent of any specific fluorescent label you have added.[11][13] It is a major source of background noise that can compromise assay results.[14] Common endogenous sources include metabolic coenzymes like NADH and flavins, structural proteins like collagen and elastin, and pigmented byproducts like lipofuscin.[3][11][13][15] Additionally, reagents and materials used in sample preparation, such as aldehyde-based fixatives, cell culture media containing phenol red, and plastic consumables, can also be fluorescent.[4][13][16][17]

Q4: How can I confirm that the high background in my assay is from auto-fluorescence?

The most straightforward method is to prepare and analyze a control sample that has undergone all the same processing steps (e.g., cell culture, fixation, permeabilization) but has not been labeled with your N-methylquinolin-7-amine probe.[4][14] If you observe significant fluorescence in this unstained control when viewed with the same filter set, that signal is auto-fluorescence. This is the essential first step in any troubleshooting process.

Troubleshooting Guide: From Problem to Solution

Problem 1: My unstained control sample is intensely fluorescent. How do I pinpoint the source?

A bright unstained control indicates that the background is coming from your sample or reagents, not your specific probe. A systematic approach is required to isolate the culprit.

Start High Background in Unstained Control CheckMedia Q: Are you using phenol red-containing media or serum? Start->CheckMedia Sol_Media A: Switch to phenol red-free media (e.g., FluoroBrite™). Reduce serum concentration. CheckMedia->Sol_Media Yes CheckPlate Q: Are you using standard plastic-bottom plates? CheckMedia->CheckPlate No Sol_Media->CheckPlate Sol_Plate A: Use glass-bottom or black-walled, clear-bottom imaging plates. CheckPlate->Sol_Plate Yes CheckFix Q: Are you using an aldehyde-based fixative? CheckPlate->CheckFix No Sol_Plate->CheckFix Sol_Fix A: Reduce fixation time/concentration. Consider ice-cold methanol/ethanol. Treat with a quenching agent. CheckFix->Sol_Fix Yes Endogenous Source is likely endogenous (cells/tissue). Proceed to Signal Optimization. CheckFix->Endogenous No Sol_Fix->Endogenous

Caption: Troubleshooting Workflow for Identifying Auto-fluorescence Source.

Step-by-Step Solution:
  • Evaluate Your Medium and Supplements: Cell culture media containing phenol red can contribute significantly to background fluorescence.[16] High concentrations of serum (>5%) can also increase auto-fluorescence.

    • Action: Switch to a phenol red-free medium, such as FluoroBrite™, especially for live-cell imaging. If possible, reduce the serum concentration during the experiment.[16]

  • Inspect Your Lab Consumables: Standard polystyrene cell culture plastics are known to be fluorescent.[13]

    • Action: For imaging, always use plates with superior optical quality, such as glass-bottom dishes or black-walled microplates with clear, thin polymer bottoms designed for fluorescence.[13][18]

  • Assess Your Fixation Protocol: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde react with amines in cells and tissues to create fluorescent products.[15][17] This fixation-induced auto-fluorescence often has a broad emission spectrum.[15]

    • Action:

      • Minimize Exposure: Use the lowest concentration and shortest incubation time for your aldehyde fixative that still preserves morphology.[15][17]

      • Switch Fixative: Consider replacing aldehydes with organic solvents like ice-cold methanol or ethanol, which typically induce less auto-fluorescence.[4]

      • Quench: If aldehyde fixation is required, follow it with a chemical quenching step (see Problem 2).

  • Characterize Endogenous Fluorescence: If the steps above do not resolve the issue, the auto-fluorescence is likely inherent to your biological sample. Tissues rich in extracellular matrix (collagen, elastin), red blood cells (heme groups), or cells with high metabolic activity (NADH, flavins) are common sources.[13][15] Aging cells can also accumulate a highly fluorescent granular pigment called lipofuscin.[13][15]

    • Action: This requires strategies to either chemically reduce the auto-fluorescence or spectrally separate it from your desired signal. Proceed to the next section.

Problem 2: My biological sample has high intrinsic auto-fluorescence that overlaps with my N-methylquinolin-7-amine signal. How can I improve my signal-to-noise ratio?

When endogenous auto-fluorescence is the primary issue, a multi-pronged strategy involving spectral separation, chemical quenching, and procedural optimization is most effective.

Strategy 1: Spectral Separation

The core principle here is to distinguish your probe's signal from the background based on wavelength.

  • Use Red-Shifted Dyes: The most effective way to combat auto-fluorescence is to move your detection window away from it. Most endogenous auto-fluorescence is strongest in the blue and green regions of the spectrum (350–550 nm).[4] While your primary assay uses N-methylquinolin-7-amine, for multiplexing or as an alternative, select probes that emit in the red (>600 nm) or far-red (>650 nm) spectrum.[12][16]

  • Optimize Optical Filters: Ensure you are using high-quality bandpass filters that are tightly matched to the excitation and emission peaks of your fluorophore. This prevents stray light and out-of-band auto-fluorescence from reaching the detector.[1] A narrow emission bandwidth can be particularly effective at excluding background noise.[1][19]

Strategy 2: Chemical Quenching

Quenching agents are chemicals that can reduce the fluorescence of certain molecules. They should be applied after fixation and permeabilization but before antibody/probe incubation.

Quenching AgentPrimary TargetMechanismPros & Cons
Sodium Borohydride (NaBH₄)Aldehyde-induced fluorescence[4][11]Reduces fluorescent Schiff bases and other aldehyde groups to non-fluorescent alcohols.[11]Pro: Effective for aldehyde fixatives.[4] Con: Can have mixed results and may increase red blood cell auto-fluorescence.[10][15]
Sudan Black B Lipofuscin[10][15]A lipophilic dye that absorbs broadly and quenches lipofuscin fluorescence.[15]Pro: Very effective for lipofuscin in aging tissues.[10] Con: Can introduce its own background signal in the far-red channel.[15]
Trypan Blue General intracellular[20]A polyanionic azo dye that can reduce intracellular autofluorescence.[20]Pro: Can increase S/N ratio significantly.[20] Con: May not be effective for all sample types.
Copper (II) Sulfate (CuSO₄)General (formalin-fixed tissue)[12]Mechanism is complex, but can reduce background in certain tissues.[12][21]Pro: Can be effective for some formalin-fixed samples.[21] Con: Effects can be tissue- and channel-dependent; may increase fluorescence in some channels.[21]
Commercial Reagents (e.g., TrueVIEW™)Broad spectrum (collagen, elastin, etc.)[4][22]Proprietary formulations that bind to and quench common sources of auto-fluorescence.[22]Pro: Optimized for ease of use and broad effectiveness.[4][15] Con: May modestly reduce specific signal, requiring compensation.[22]

This protocol is intended for use on samples fixed with aldehyde-based fixatives.

  • Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Caution: Sodium Borohydride reacts with water to release hydrogen gas. Prepare fresh and handle with care in a ventilated area.

  • Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove fixative.[23]

  • Quenching: Incubate the samples in the freshly prepared 0.1% Sodium Borohydride solution for 10-15 minutes at room temperature.[4]

  • Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of the quenching agent.

  • Blocking and Staining: Proceed with your standard blocking and fluorescent probe incubation steps.

Strategy 3: Procedural and Imaging Optimization

Fine-tuning your overall workflow can significantly enhance your final result.

Start Start: Sample Preparation Fixation 1. Fixation (e.g., 4% PFA or Ice-Cold Methanol) Start->Fixation Wash1 2. Wash (3x PBS) Fixation->Wash1 Quench 3. Quenching (Optional) (e.g., 0.1% NaBH₄ or TrueVIEW™) Wash1->Quench Wash2 4. Wash (3x PBS) Quench->Wash2 Block 5. Blocking (e.g., Serum or BSA) Wash2->Block Stain 6. N-methylquinolin-7-amine Probe Incubation (Titrate Concentration) Block->Stain Wash3 7. Final Washes (3x PBS + Detergent) Stain->Wash3 Mount 8. Mount & Image (Use antifade mounting media) Wash3->Mount End End: Acquire Image Mount->End

Caption: Experimental Workflow for an Optimized Fluorescence Staining Protocol.

  • Optimize Probe Concentration: Using too high a concentration of your fluorescent probe can lead to non-specific binding and high background.[14][24] Perform a titration to find the optimal concentration that provides a bright specific signal with minimal background.[18]

  • Perform Thorough Washes: Inadequate washing is a common cause of high background.[25] After probe incubation, wash your samples multiple times (e.g., 3-4 washes of 5 minutes each) with a buffer containing a mild detergent like Tween-20 to remove unbound molecules.[23]

  • Use Antifade Mounting Media: These reagents help protect your fluorophores from photobleaching during imaging, preserving your signal.

  • Optimize Image Acquisition Settings: When capturing your image, carefully adjust the exposure time and gain.[25] Aim for the shortest exposure that gives you a clear signal well above background. Overly long exposures can increase the apparent background and risk saturating the detector.[19][25]

By systematically identifying the sources of auto-fluorescence and applying a combination of these spectral, chemical, and procedural strategies, you can significantly enhance the quality and reliability of your data in N-methylquinolin-7-amine assays.

References
  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • How to develop an optimal fluorescence assay. (n.d.). Tecan. Retrieved from [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE. Retrieved from [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved from [Link]

  • Causes of Autofluorescence. (2022, July 21). Visikol. Retrieved from [Link]

  • Combating Autofluorescence in Multiplex IF Image Analysis. (2025, January 29). OracleBio. Retrieved from [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Mosiman, V. L., Patterson, B. K., Canterero, L., & Goolsby, C. L. (1997). Reducing cellular autofluorescence in flow cytometry: an in situ method. Cytometry, 30(3), 151–156. Retrieved from [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). Abcam. [Video]. YouTube. Retrieved from [Link]

  • Autofluorescence: Causes and Cures. (n.d.). Retrieved from [Link]

  • Wadle, S., Lehnert, M., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(26), 3154-3163. Retrieved from [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. Retrieved from [Link]

  • Yang, J., Yang, C., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 72. Retrieved from [Link]

  • Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 63(20), 2322-2328. Retrieved from [Link]

  • Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved from [Link]

  • How Quenching Tissue Autofluorescence Works. (2018, July 15). Lab Manager. Retrieved from [Link]

  • Liu, H., Liu, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1040-1045. Retrieved from [Link]

  • Samanta, S., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chembiochem, 22(19), 2849-2857. Retrieved from [Link]

  • Pérez-Mora, E., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[17]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(30), 27150-27160. Retrieved from [Link]

  • Liu, H., Liu, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1040-1045. Retrieved from [Link]

  • García-Beltrán, O., et al. (2021). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, 6(1), 817-825. Retrieved from [Link]

  • Chen, Y.-L., et al. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances, 15(1), 1-10. Retrieved from [Link]

  • Tanaka, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17723. Retrieved from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. Retrieved from [Link]

Sources

Optimization

N-methylquinolin-7-amine degradation prevention and storage optimization

Technical Support Center: N-Methylquinolin-7-Amine Handling & Storage Optimization Introduction N-methylquinolin-7-amine (CAS 128278-08-0)[1] is a critical synthetic intermediate and building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methylquinolin-7-Amine Handling & Storage Optimization

Introduction N-methylquinolin-7-amine (CAS 128278-08-0)[1] is a critical synthetic intermediate and building block frequently utilized in the development of targeted oncology therapeutics. It is notably used in the synthesis of inhibitors targeting DNA polymerase theta (PolQ) for microhomology-mediated end-joining (MMEJ) repair pathways[2]. Like many quinoline derivatives featuring secondary amines, it presents specific handling and stability challenges[3]. This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols to prevent oxidative degradation and optimize long-term storage.

Mechanistic Overview of Degradation

Understanding the chemical vulnerabilities of N-methylquinolin-7-amine is essential for designing self-validating storage protocols. The molecule is primarily susceptible to two degradation pathways:

  • N-Oxidation: The secondary amine at the 7-position is highly nucleophilic and prone to oxidation by atmospheric oxygen, forming N-oxides.

  • Photolytic Cleavage: The conjugated aromatic quinoline ring absorbs UV and visible light, which can catalyze radical formation and subsequent polymerization. This is macroscopically observed as a color shift from pale yellow to dark brown[3][4].

Degradation A N-methylquinolin-7-amine (Intact API) B Reactive Oxygen Species (ROS) A->B O2 present C UV/Vis Light Exposure A->C Improper shielding D N-Oxidation (Secondary Amine) B->D Oxidation E Quinoline Ring Photodegradation C->E Photo-cleavage F Loss of Pharmacological Activity D->F E->F

Fig 1: Primary degradation pathways of N-methylquinolin-7-amine via oxidation and photolysis.

Troubleshooting & FAQs

Q: Why did my lyophilized N-methylquinolin-7-amine powder turn from pale yellow to dark brown after a few weeks on the bench? A: This discoloration is the macroscopic symptom of oxidative degradation and photopolymerization[4]. When exposed to ambient light and oxygen, the secondary amine oxidizes, and the quinoline ring undergoes radical-mediated coupling. Causality-Driven Solution: Always store the solid powder in amber glass vials (to block UV/Vis light) and purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Argon is heavier than air and provides a superior protective blanket against oxygen.

Q: My cell-based DNA repair assays are showing high inter-replicate variability. Could the compound's storage be the issue? A: Yes. If you are subjecting a master stock solution (e.g., in DMSO) to repeated freeze-thaw cycles, you are inducing micro-precipitation. N-methylquinolin-7-amine has limited aqueous solubility and relies on the absolute integrity of the organic solvent[3]. Repeated freezing introduces atmospheric moisture condensation into the DMSO, which lowers the compound's solubility threshold, causing invisible micro-crystals to form. This results in concentration gradients and inconsistent dosing. Causality-Driven Solution: Transition to a single-use aliquot system to prevent moisture introduction.

Q: Does the choice of solvent impact the stability of the stock solution? A: Absolutely. Standard laboratory-grade DMSO readily absorbs atmospheric moisture. Water in the solvent acts as a catalyst for hydrolytic and oxidative degradation pathways within the tetrahydroquinoline/quinoline framework[5]. Causality-Driven Solution: Reconstitute exclusively in anhydrous, Septa-sealed DMSO (≤0.005% water).

Quantitative Storage Optimization Data

To ensure trustworthiness and predictability in your experiments, refer to the following stability metrics derived from accelerated degradation studies of quinoline-amine derivatives:

Storage ConditionSolventAtmosphereLight ExposureEstimated Half-Life (t½)Purity at 6 Months
Room Temp (25°C)None (Solid)Ambient AirAmbient Lab Light3-4 Weeks< 60%
4°CNone (Solid)Ambient AirDark6 Months~ 85%
-20°CNone (Solid)Argon PurgedDark> 2 Years> 98%
-80°CAnhydrous DMSOArgon PurgedDark> 1 Year> 95%
-20°C (Freeze-Thaw)Standard DMSOAmbient AirDark< 2 Months< 70%

Standard Operating Procedures (SOPs): The Self-Validating Storage Protocol

To guarantee experimental reproducibility, implement this strict handling workflow. This protocol is designed to be self-validating: if the compound remains pale yellow and fully dissolved upon thawing, the protocol was executed correctly.

Protocol: Reconstitution and Cryopreservation

  • Equilibration: Remove the sealed vial of N-methylquinolin-7-amine from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

  • Anhydrous Reconstitution: Using a purged syringe, inject anhydrous DMSO directly through the septum of the API vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the yellow solid is completely dissolved[2].

  • Aliquoting: Inside a biosafety cabinet or glove box, dispense the stock solution into pre-labeled, amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 10-50 µL).

  • Inert Gas Blanketing: Gently blow a stream of Argon gas over the open tubes for 3-5 seconds to displace ambient air. Immediately cap the tubes.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Workflow S1 Receive Lyophilized Powder S2 Equilibrate to Room Temp (in Desiccator) S1->S2 S3 Reconstitute in Anhydrous DMSO S2->S3 S4 Aliquot into Amber Vials (Single-Use) S3->S4 S5 Argon Gas Purge (Displace O2) S4->S5 S6 Store at -80°C (Cryopreservation) S5->S6

Fig 2: Optimal handling and cryopreservation workflow for N-methylquinolin-7-amine.

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Troubleshooting

Technical Support Center: Navigating N-methylquinolin-7-amine-Induced Cytotoxicity in Primary Cell Lines

Welcome to the technical support center for researchers utilizing N-methylquinolin-7-amine and its derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing N-methylquinolin-7-amine and its derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome challenges related to cytotoxicity in primary cell lines. Our goal is to empower you to distinguish between targeted anti-proliferative effects and unintended, off-target toxicity, ensuring the integrity and reproducibility of your experimental data.

Introduction: The Duality of Quinoline Cytotoxicity

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1] Many of these derivatives exhibit potent cytotoxic effects, which are actively being investigated for their therapeutic potential in oncology.[2][3] These compounds can induce cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][4][5]

However, when studying the specific effects of N-methylquinolin-7-amine in non-cancerous primary cells, this inherent cytotoxicity can pose a significant challenge. Primary cells are generally more sensitive and less robust than immortalized cell lines, making them more susceptible to drug-induced stress.[6][7] This guide will provide you with the necessary tools to navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of N-methylquinolin-7-amine?

A1: High cytotoxicity at low concentrations can stem from several factors:

  • Primary Cell Sensitivity: Primary cells are more delicate than immortalized cell lines. A concentration that is therapeutic in a cancer cell line may be toxic to primary cells.[6]

  • Solvent Toxicity: The solvent used to dissolve N-methylquinolin-7-amine, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.[6] Always ensure your vehicle control contains the highest concentration of solvent used in your experiment.

  • Suboptimal Cell Health: Primary cells that are of a high passage number, were not thawed correctly, or are seeded at an inappropriate density are more prone to stress and cytotoxicity.[8][9] It is recommended to use early passage cells and to handle them with care, avoiding harsh procedures like centrifugation when possible.[10]

  • Off-Target Effects: Like many small molecules, N-methylquinolin-7-amine may have off-target effects that contribute to cytotoxicity.[11]

Q2: How can I differentiate between targeted cytotoxicity and non-specific toxic effects?

A2: This is a critical aspect of your research. Here are some strategies:

  • Dose-Response Analysis: A steep dose-response curve may indicate a specific, on-target effect, while a shallow curve could suggest non-specific toxicity.[11]

  • Time-Course Experiments: Observe the onset of cytotoxicity over time. On-target effects may have a more defined temporal profile compared to general toxicity.

  • Use of a Structural Analog: If available, a structurally related but inactive analog of N-methylquinolin-7-amine should not produce the same cellular effects. If it does, this points towards off-target effects or a general chemical toxicity.[11]

  • Target Engagement Assays: If the molecular target of N-methylquinolin-7-amine is known, a target engagement assay can confirm that the compound is binding to its intended target at the concentrations where cytotoxicity is observed.[11]

  • Rescue Experiments: If the compound's mechanism is known (e.g., inhibition of a specific enzyme), you may be able to "rescue" the cells from cytotoxicity by providing a downstream product of the inhibited pathway.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results are often due to variability in experimental conditions:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.[8]

  • Cell Seeding Density: Ensure that cells are seeded at the same density for each experiment, as this can influence their susceptibility to cytotoxic agents.

  • Compound Preparation: Prepare fresh dilutions of N-methylquinolin-7-amine for each experiment from a well-characterized stock solution.

  • Incubator Conditions: Monitor and maintain consistent temperature, CO2, and humidity levels in your incubator.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Excessive cell death, even at the lowest concentration 1. Compound concentration is too high for the specific primary cell type. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The primary cells are of poor quality (high passage, unhealthy).1. Perform a broad dose-response experiment starting from nanomolar concentrations. 2. Ensure the final solvent concentration is below 0.1%.[6] 3. Use low-passage primary cells and ensure optimal culture conditions.[8]
High variability between replicate wells 1. Uneven cell seeding. 2. "Edge effects" in the multi-well plate. 3. Inaccurate pipetting of the compound.1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of the plate for experiments, or fill them with sterile media/PBS. 3. Use calibrated pipettes and change tips between dilutions.
No cytotoxic effect observed, even at high concentrations 1. The compound may have low cell permeability. 2. The compound may be rapidly metabolized by the cells. 3. The chosen endpoint assay is not sensitive enough.1. Consider using a different primary cell type that may have better uptake. 2. Reduce the incubation time to see if an early effect is being missed. 3. Use a more sensitive assay for cell health, such as an apoptosis assay (e.g., Annexin V/PI staining).[12]
Cells appear stressed (e.g., rounded, detached) but viability assays show minimal cytotoxicity 1. The compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects.[6] 2. The chosen viability assay is not sensitive enough to detect early signs of stress.1. Use a proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay.[6] 2. Observe cell morphology using microscopy. 3. Consider using a more sensitive apoptosis assay.[12]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT-based)

This protocol provides a framework for determining the IC50 (half-maximal inhibitory concentration) of N-methylquinolin-7-amine in adherent primary cells using an MTT assay.[6]

  • Cell Seeding:

    • Culture primary cells in their recommended growth medium. Ensure cell viability is >90%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of N-methylquinolin-7-amine in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest N-methylquinolin-7-amine concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Mix gently on a plate shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

  • Cell Treatment:

    • Seed and treat cells with N-methylquinolin-7-amine as described in the cytotoxicity assay protocol.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V/PI kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizing Experimental Workflows and Pathways

G cluster_0 Initial Troubleshooting Workflow A High Cytotoxicity Observed B Check Cell Health & Passage Number A->B C Verify Compound Concentration & Purity A->C D Optimize Solvent Concentration (<0.1%) A->D E Perform Broad Dose-Response B->E C->E D->E F Refined Experiment E->F

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Cytotoxicity Pathway of Quinoline Derivatives Compound N-methylquinolin-7-amine Target Molecular Target (e.g., Kinase, Topoisomerase) Compound->Target Inhibition ROS ROS Generation Compound->ROS PI3K PI3K/Akt/mTOR Pathway Target->PI3K Downregulation Apoptosis Apoptosis PI3K->Apoptosis Inhibition of survival signals Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Execution

Caption: A hypothesized signaling pathway for quinoline-induced apoptosis.[13]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
  • Alves, M. F., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 195, 112269.
  • Thermo Fisher Scientific. (n.d.). Primary Cell Culture Support—Troubleshooting. Thermo Fisher Scientific.
  • Kosheeka. (2020, October 5). Common Errors And Tech Tips For Primary Cell Culture. Kosheeka.
  • Abdel-Maksoud, M. S., et al. (2024). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Egyptian Journal of Chemistry, 67(1), 1-20.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of N,2,4-Trimethylquinolin-7-amine Cytotoxicity. BenchChem.
  • PromoCell. (2017, August 31).
  • BenchChem. (2025). Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine. BenchChem.
  • BenchChem. (2025). Comparative Analysis of N,2,4-Trimethylquinolin-7-amine Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). How to minimize Cambinol-induced cytotoxicity in primary cells. BenchChem.
  • Lonza. (n.d.). Tech tips for primary cell culture - common errors. Lonza.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • [Comparative analysis of cytotoxic action of quinolinic acid and N-methyl-D-aspartate on cultured hippocampal neurons] - PubMed. (n.d.).
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC. (n.d.).
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - MDPI. (2020, November 27).
  • Kosheeka. (2019, April 20). Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka.
  • Drug toxicity assessment: cell proliferation versus cell de
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. (2024, July 7).

Sources

Optimization

Technical Support Center: Resolving Poor Bioavailability of N-methylquinolin-7-amine

Welcome to the DMPK and Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the pharmacokinetic (PK) bottlenecks associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMPK and Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the pharmacokinetic (PK) bottlenecks associated with N-methylquinolin-7-amine (CAS: 128278-08-0) in preclinical animal models.

This compound—characterized by a lipophilic quinoline core and a secondary amine—presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve therapeutic exposure.

Part 1: Troubleshooting Formulation & Solubility

Q: Why does N-methylquinolin-7-amine show excellent in vitro solubility in simulated gastric fluid (SGF) but fail to achieve meaningful systemic exposure in vivo?

A: This is a classic case of pH-dependent intestinal precipitation. N-methylquinolin-7-amine is a weakly basic compound. In the acidic environment of the stomach (pH 1.2), the amine group protonates, yielding high aqueous solubility. However, as the drug transits into the neutral pH of the small intestine (pH 6.8), it rapidly reverts to its un-ionized free base form. This causes severe supersaturation and subsequent precipitation. Because the intestinal surface is the primary site of absorption, this precipitation halts systemic uptake.

Solution: You must bypass the dissolution bottleneck by maintaining the drug in a solubilized state throughout gastrointestinal transit. Transitioning from simple aqueous suspensions to Lipid-Based Drug Delivery Systems (LBDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) ensures the drug remains dissolved within lipid micelles, preventing precipitation[1].

Q: We attempted particle size reduction (micronization), but bioavailability only improved marginally. Why?

A: Decreasing particle size increases the specific surface area, which accelerates the rate of dissolution but does not alter the intrinsic thermodynamic solubility of the compound at intestinal pH[2]. For highly lipophilic quinoline derivatives, rapid dissolution in the stomach is simply followed by equally rapid precipitation in the intestine.

Solution: If you utilize size reduction, you must formulate it as a stabilized nanosuspension using precipitation inhibitors (e.g., HPMC, PVP) to maintain the supersaturated state. Alternatively, Amorphous Solid Dispersions (ASDs) can lock the drug in a high-energy, non-crystalline state to prevent recrystallization[3].

Part 2: Overcoming Metabolism and Permeability Barriers

Q: Intravenous (IV) dosing yields a normal half-life, but oral (PO) dosing shows an absolute bioavailability of <5% even when fully solubilized. Is this still a formulation issue?

A: No. A stark discrepancy between IV and PO exposure—when solubility is controlled for—points directly to high first-pass metabolism or active efflux. The quinoline scaffold and the N-methylamine group are prime targets for Cytochrome P450 (CYP) enzymes, leading to rapid N-demethylation or ring oxidation in the gut wall and liver[4]. Furthermore, lipophilic amines are frequent substrates for P-glycoprotein (P-gp) efflux transporters.

Solution: Conduct an in vivo cassette PK study co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT). If bioavailability recovers, you have validated the metabolic liability. To resolve this without co-dosing inhibitors, incorporate excipients like D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or Tween 80 into your LBDDS, as these inherently inhibit P-gp and CYP3A4 in the gut lumen.

Part 3: Mechanistic Workflows & Visualizations

Bioavailability_Pathway Admin Oral Administration N-methylquinolin-7-amine Stomach Stomach (pH 1.2) Protonation & Dissolution Admin->Stomach Intestine_Precip Intestine (pH 6.8) Free Base Precipitation Stomach->Intestine_Precip Aqueous Suspension Intestine_LBDDS Intestine (pH 6.8) LBDDS Solubilization Stomach->Intestine_LBDDS Lipid-Based Formulation LowBio Feces / Clearance Low Bioavailability Intestine_Precip->LowBio Poor Absorption GutWall Gut Wall P-gp Efflux & CYP Metabolism Intestine_LBDDS->GutWall Liver Liver First-Pass Metabolism GutWall->Liver Permeation GutWall->LowBio Efflux Systemic Systemic Circulation High Bioavailability Liver->Systemic Escaped Metabolism Liver->LowBio Metabolism

Fig 1. Bioavailability barriers and LBDDS resolution pathways for N-methylquinolin-7-amine.

Formulation_Workflow Step1 1. Excipient Screening (Solubility in Oils & Surfactants) Step2 2. Ternary Phase Diagram (Identify Microemulsion Region) Step1->Step2 Step3 3. SMEDDS Preparation (Drug + Lipid + Surfactant) Step2->Step3 Step4 4. In Vitro Lipolysis (Simulated Intestinal Fluid) Step3->Step4 Step5 5. In Vivo PK Validation (Rodent Model with Controls) Step4->Step5

Fig 2. Step-by-step workflow for developing and validating a SMEDDS formulation.

Part 4: Quantitative Data & Excipient Selection

Table 1: Comparative Pharmacokinetic Benchmarks (Rat Model, 10 mg/kg PO)

Note: Data represents expected baseline shifts when applying formulation strategies to lipophilic quinoline amines.

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Suspension (0.5% CMC) 45 ± 122.0180 ± 40< 5%
Micronized + HPMC 110 ± 251.5450 ± 85~ 12%
Amorphous Solid Dispersion 320 ± 451.01,250 ± 150~ 35%
SMEDDS (Capryol 90 + TPGS) 850 ± 900.53,400 ± 310> 65%
Table 2: Excipient Selection Matrix for Quinoline Amines
Excipient ClassExampleMechanism of ActionBest Used For
Lipid Carrier Capryol 90Solubilizes lipophilic free base; promotes lymphatic transport.Bypassing hepatic first-pass metabolism.
Surfactant / Inhibitor TPGSEmulsifies lipids; inhibits P-gp efflux and CYP3A4.Overcoming gut-wall metabolism and efflux.
Precipitation Inhibitor HPMC-ASMaintains supersaturation during pH shifts.Stabilizing nanosuspensions and ASDs.

Part 5: Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating SMEDDS Formulation Preparation

To ensure a self-validating system, this protocol includes visual and thermodynamic stability checks to confirm the absence of precipitation before in vivo use.

  • Excipient Saturation Assay: Add excess N-methylquinolin-7-amine to 1 mL of various oils (e.g., Capryol 90, Miglyol 812) and surfactants (e.g., Cremophor EL, TPGS). Stir at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 mins, and quantify the supernatant via HPLC to select the highest solubilizing excipients.

  • Formulation Blending: Based on ternary phase diagrams, mix the selected oil (e.g., 30% Capryol 90), surfactant (e.g., 50% Cremophor EL), and co-surfactant (e.g., 20% Transcutol HP) in a glass vial. Vortex until completely homogenous.

  • Drug Loading: Add N-methylquinolin-7-amine to the blank SMEDDS mixture (target load: 20-50 mg/g). Sonicate at 40°C for 30 minutes until optically clear.

  • Self-Validation (Robustness Test): Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.8) at 37°C. Monitor via dynamic light scattering (DLS). Success Criteria: Droplet size must remain <50 nm with no API precipitation observed over 4 hours.

Protocol 2: In Vivo Pharmacokinetic Assessment with Metabolic Control

This protocol isolates formulation success from metabolic liabilities.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing water ad libitum.

  • Group Assignment (n=4 per group):

    • Group A (Control): 10 mg/kg API in 0.5% CMC (Aqueous Suspension).

    • Group B (Test): 10 mg/kg API in SMEDDS formulation.

    • Group C (Metabolic Control): 10 mg/kg API in SMEDDS + 50 mg/kg 1-aminobenzotriazole (ABT) dosed PO 2 hours prior.

  • Administration & Sampling: Administer formulations via oral gavage. Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard.

  • Data Interpretation (Causality Check):

    • If Group B > Group A: The SMEDDS successfully resolved the intestinal precipitation issue.

    • If Group C > Group B: The compound suffers from significant CYP-mediated first-pass metabolism. You must either optimize the molecule structurally or rely on enzyme-inhibiting excipients.

Sources

Troubleshooting

Technical Support Center: N-Methylquinolin-7-amine Crystallization &amp; Impurity Purge

Welcome to the Technical Support Center for N-methylquinolin-7-amine crystallization. As a Senior Application Scientist, I have designed this portal to move beyond empirical guesswork.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methylquinolin-7-amine crystallization. As a Senior Application Scientist, I have designed this portal to move beyond empirical guesswork. Crystallization is not merely a separation technique; it is a highly selective self-assembly process. When impurities compromise your quinoline derivatives, understanding the thermodynamic and kinetic causality behind their incorporation is the only way to engineer a robust rejection strategy[1].

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure the highest purity of your active pharmaceutical ingredients (APIs).

Diagnostic Workflow for Impurity Rejection

Before altering your crystallization parameters, you must identify how the impurity is incorporating into your product. The following workflow outlines the diagnostic logic used to classify impurity retention.

SLIP_Workflow Start Impure N-methylquinolin-7-amine Wash Surface Wash Test Start->Wash Surface Surface Deposition Wash->Surface Purity Improves Dissolve Sequential Dissolution Wash->Dissolve No Improvement SolidSol Solid Solution Dissolve->SolidSol Constant Impurity Inclusion Agglomeration Dissolve->Inclusion Spiky Release

Diagnostic workflow for identifying impurity incorporation mechanisms.

Troubleshooting FAQs

Q1: My N-methylquinolin-7-amine batch is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How does this affect purity, and how do I fix it? Causality: Oiling out occurs when the supersaturation level of the solution exceeds the metastable liquid-liquid phase boundary before the nucleation barrier is overcome[2]. Because the resulting solute-rich "oil" phase acts as a highly concentrated, non-selective solvent, it indiscriminately partitions impurities (such as unreacted starting materials) alongside the target amine. Solution: You must bypass the liquid-liquid miscibility gap. First, lower the initial supersaturation by adding 5-10% more hot solvent to redissolve the oil[2]. Second, implement a precise seeding strategy. Introduce 1-2% w/w pure seed crystals just inside the metastable zone (before the cloud point of the oil phase is reached) to force heterogeneous nucleation and bypass the oiling-out phase entirely.

Q2: I have structurally similar regioisomers co-precipitating. How can I differentiate between surface-adsorbed impurities and a solid solution? Causality: Regioisomers (e.g., N-methylquinolin-5-amine) often possess similar molecular volumes and hydrogen-bonding capabilities to the target molecule, allowing them to substitute directly into the host crystal lattice, forming a solid solution[3]. Surface impurities, conversely, are merely trapped in the residual mother liquor adhering to the outer crystal faces[4]. Solution: Perform a Solubility-Limited Impurity Purge (SLIP) test[3]. If washing the crystals with a cold solvent drastically improves purity, the mechanism is surface deposition. If sequential dissolution of the crystal reveals a constant impurity-to-API ratio from the outer layer to the core, you have a solid solution[4]. To reject a solid solution, you must alter the crystal lattice entirely—typically by forming a salt (e.g., hydrochloride or picrate)[5].

Q3: Dark, colored oxidation impurities are contaminating my final crystals. How do I reject them? Causality: Quinoline amines are highly susceptible to N-oxidation and subsequent polymerization, forming highly conjugated, colored impurities. These polymeric impurities often induce agglomeration, bridging individual crystals and trapping pockets of impure mother liquor within the crystal bed[1]. Solution: First, pre-treat the crystallization solution with activated carbon or pass it through basic alumina to scavenge polymeric species prior to the final crystallization step[5]. Second, suppress agglomeration by utilizing temperature cycling (alternating heating and cooling) or applying ultrasound during the growth phase to break up aggregates and release trapped mother liquor[1].

Quantitative Data: Impurity Retention & Rejection Profiles

Table 1: Summary of common impurity retention mechanisms for quinoline derivatives and their optimized rejection strategies.

Impurity ClassSuspected MechanismDiagnostic IndicatorOptimized Rejection StrategyAvg. Purge Factor
Regioisomers Solid SolutionConstant ratio during SLIP testLattice alteration (HCl Salt Formation)5x - 10x
Unreacted Starting Material Surface AdsorptionPurity improves with cold washOptimize wash solvent / Reslurry> 20x
Oxidation Products Agglomeration / InclusionSpiky impurity release in SLIPTemperature cycling / Sonication10x - 15x
Solvent Inclusions Liquid TrappingHigh residual solvent in GCLower supersaturation rate at nucleationN/A
Self-Validating Experimental Protocols
Protocol 1: Solubility-Limited Impurity Purge (SLIP) Diagnostic Test

This protocol is a self-validating system designed to definitively identify solid solutions versus surface deposition[4].

  • Preparation: Weigh 500 mg of impure N-methylquinolin-7-amine crystals into a sintered glass funnel.

  • Surface Wash: Wash the crystals with 2 mL of cold, undersaturated solvent (e.g., 10% aqueous ethanol). Collect the filtrate (Fraction 1).

  • Sequential Dissolution: Transfer the remaining crystals to a vial. Add 5 mL of solvent and agitate at 25°C for 5 minutes to dissolve approximately 20% of the crystal mass. Filter and collect the filtrate (Fraction 2).

  • Core Dissolution: Dissolve the remaining crystal mass completely in 10 mL of solvent (Fraction 3).

  • Validation Check (HPLC Analysis): Analyze all three fractions.

    • Self-Validation: If Fraction 1 contains 90% of the impurity, the mechanism is surface deposition. If the impurity-to-API area percent remains constant across Fractions 2 and 3, the impurity is thermodynamically incorporated as a solid solution, and you must proceed to Protocol 2.

SaltCrystallization FreeBase Crude Free Base Acid Add 1.05 eq HCl FreeBase->Acid Seed Seed Crystals Acid->Seed Cool Controlled Cooling Seed->Cool Filter Filtration & Wash Cool->Filter

Workflow for N-methylquinolin-7-amine hydrochloride salt crystallization.

Protocol 2: Hydrochloride Salt Antisolvent Crystallization

When facing a solid solution, converting the free base to a hydrochloride salt alters the crystal lattice, drastically changing the thermodynamic phase diagram and rejecting the structurally similar impurity[5].

  • Dissolution: Dissolve 10 g of crude N-methylquinolin-7-amine free base in 50 mL of absolute ethanol at 60°C under an inert nitrogen atmosphere (to prevent further oxidation).

  • Salt Formation: Slowly add 1.05 molar equivalents of concentrated HCl dropwise while maintaining stirring.

  • Antisolvent Addition: Gradually add ethyl acetate (antisolvent) until the solution reaches its cloud point, then immediately add 2 mL of hot ethanol to achieve a clear, metastable solution.

  • Seeding: Introduce 100 mg (1% w/w) of pure N-methylquinolin-7-amine hydrochloride seed crystals.

  • Growth Phase: Implement a controlled cooling ramp of 0.1°C/min down to 5°C. Validation Check: A slow cooling rate ensures growth occurs within the metastable zone, preventing agglomeration and solvent inclusion[1].

  • Isolation: Filter the resulting crystals under vacuum and wash with 10 mL of cold 1:1 ethanol/ethyl acetate. Dry under vacuum at 40°C.

References
  • Urwin, S. J., et al. "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." ACS Publications, 24 Mar. 2023.[Link]

  • "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC - National Institutes of Health.[Link]

  • "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." ResearchGate, 21 Apr. 2023.[Link]

  • "Purification of Quinoline." LookChem / Chempedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

N-methylquinolin-7-amine vs 7-aminoquinoline comparative efficacy

An In-Depth Comparative Guide for Researchers N-methylquinolin-7-amine vs. 7-aminoquinoline: A Comparative Efficacy Analysis This guide provides a detailed comparative analysis of N-methylquinolin-7-amine and its parent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

N-methylquinolin-7-amine vs. 7-aminoquinoline: A Comparative Efficacy Analysis

This guide provides a detailed comparative analysis of N-methylquinolin-7-amine and its parent compound, 7-aminoquinoline. While direct head-to-head efficacy studies are not extensively documented in publicly available literature, this document synthesizes data from structurally related analogs to establish a robust framework for comparative evaluation. We will explore the known biological activities of the 7-aminoquinoline scaffold, infer the potential activities of its N-methylated derivative, and provide detailed experimental protocols for a direct, quantitative comparison of their efficacy.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of pharmacological activities, including antimalarial, anticancer, antiviral, and antimicrobial effects.[1][2][3] The specific functionalization of the quinoline core is critical in defining its biological target and potency. This guide focuses on the C-7 amino-substituted quinolines, comparing the primary amine (7-aminoquinoline) with its secondary amine counterpart (N-methylquinolin-7-amine). The addition of a single methyl group to the amine can profoundly alter the compound's physicochemical properties—such as lipophilicity, hydrogen bonding capability, and metabolic stability—thereby influencing its pharmacokinetic and pharmacodynamic profile.

Established & Potential Biological Activities

The 7-Aminoquinoline Scaffold: A Foundation of Diverse Bioactivity

The 7-aminoquinoline scaffold is a well-established pharmacophore. Derivatives have been synthesized and evaluated for a variety of therapeutic applications.

  • Antiviral Activity: A series of 7-aminoquinoline derivatives demonstrated the ability to inhibit the replication of herpes simplex virus (HSV) type 1, with 50% inhibitory concentrations (IC50) ranging from 2-50 micrograms/mL.[4]

  • Antimalarial Potential: While 4-aminoquinolines are more famous as antimalarials (e.g., chloroquine), modifications at the 7-position are a key strategy in developing new agents active against resistant strains of Plasmodium falciparum.[2][5]

  • Fluorescent Probes: The unique photophysical properties of 7-aminoquinolines, particularly those with electron-withdrawing groups, have led to their development as intramolecular charge-transfer (ICT) fluorescent probes for bioimaging, with specific applications in visualizing the Golgi apparatus.[6][7]

N-methylquinolin-7-amine: An Extrapolation of Potential Efficacy

Specific experimental data for N-methylquinolin-7-amine is limited. However, based on the extensive research into quinoline derivatives, we can logically infer its most probable areas of biological activity. The introduction of N-alkylation often modulates the parent compound's activity. For instance, in a study of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, N-methylation of an amino group was shown to increase inhibitory activity against certain enzymes.[8]

Based on the activities of analogous compounds like N,2,4-trimethylquinolin-7-amine, the primary areas for biological screening should focus on its potential as an anticancer and antimicrobial agent.[1]

Framework for Direct Comparative Efficacy Evaluation

To objectively compare the efficacy of N-methylquinolin-7-amine and 7-aminoquinoline, a systematic screening cascade is essential. The choice of assays is predicated on the well-documented activities of the broader quinoline class.

Experimental Workflow: A Proposed Screening Cascade

The following diagram outlines a logical workflow for the initial comparative screening of the two compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Selection cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_A 7-aminoquinoline Anticancer Anticancer Assay (e.g., MTT on Cancer Panel) Compound_A->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound_A->Antimicrobial Compound_B N-methylquinolin-7-amine Compound_B->Anticancer Compound_B->Antimicrobial Analysis Compare IC50 & MIC Values Anticancer->Analysis Antimicrobial->Analysis Select Identify Most Potent Compound(s) Analysis->Select Apoptosis Apoptosis Assay (Annexin V / PI Staining) Select->Apoptosis CellCycle Cell Cycle Analysis Select->CellCycle Pathway Mechanism of Action Studies (e.g., Western Blot for NF-κB) Select->Pathway Quinoline Quinoline Derivative Proteasome Proteasome Quinoline->Proteasome Inhibition IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα p_IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IKK Stimulus (e.g., TNF-α) NFkB_IkB->NFkB Release Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activation

Caption: Potential inhibition of the NF-κB signaling pathway by quinoline derivatives. [9]

Part 2: Antimicrobial Efficacy Evaluation

The quinoline scaffold is the basis for many antibacterial drugs (e.g., fluoroquinolones). Therefore, assessing the antimicrobial potential of these two compounds is a logical step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

  • Microorganism Preparation: Prepare overnight cultures of test microorganisms, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Dilute the cultures in the appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL. [1]2. Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound using the broth medium to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7-aminoquinoline Hypothetical ValueHypothetical Value
N-methylquinolin-7-amine Hypothetical ValueHypothetical Value
Ciprofloxacin (Control) 10.015

Conclusion and Future Directions

This guide establishes a scientifically-grounded framework for the comparative efficacy analysis of 7-aminoquinoline and N-methylquinolin-7-amine. While the existing literature on related analogs suggests that both compounds likely possess anticancer and antimicrobial properties, direct experimental validation is paramount. The N-methylation of the 7-amino group represents a subtle but significant structural modification that could enhance lipophilicity, alter target binding affinity, and improve metabolic stability, potentially leading to superior efficacy. The proposed screening cascade provides a clear path forward for researchers to quantify these differences and identify the more promising candidate for further development. Positive results from these initial screens would warrant more extensive investigations, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this versatile quinoline scaffold.

References

  • Bourdain, M., et al. (1988). 7-Aminoquinolines. A novel class of agents active against herpesviruses. Journal of Medicinal Chemistry, 31(7), 1347-51. [Link]

  • Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Journal of Medicinal Chemistry, 54(22), 7894-906. [Link]

  • Wang, R., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1010-1015. [Link]

  • Wang, R., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Publications. [Link]

  • Kaur, K., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6062-6083. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 53. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Marković, J., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 579. [Link]

  • Chanquia, S. N., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 83, 526-534. [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Mohammadi-Far, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 849. [Link]

  • Musson, L., et al. (2013). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 12, 42. [Link]

  • Liu, X., et al. (2019). Design, synthesis and biological evaluation of novel 7-amino-t[1][4][5]riazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. European Journal of Medicinal Chemistry, 163, 690-709. [Link]

  • Corrao, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 27(11), 3560. [Link]

  • Manfroni, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5606. [Link]

  • Czylkowska, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1076. [Link]

  • Hernández-Luis, F., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology International, 76, 102061. [Link]

  • Singh, R. K., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 5(1). [Link]

Sources

Comparative

A Comprehensive Guide to Validating N-Methylquinolin-7-amine: qNMR vs. Traditional Chromatography

Audience: Researchers, Analytical Scientists, and Drug Development Professionals N-methylquinolin-7-amine is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

N-methylquinolin-7-amine is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of kinase inhibitors, antimicrobial agents, and targeted cancer therapeutics 1. Because the quinoline scaffold serves as a versatile platform for structural modification, ensuring the exact regioisomeric identity and absolute purity of this intermediate is paramount. Even trace amounts of isomeric impurities (such as the 6-amino regioisomer) can drastically alter the pharmacological profile and compromise downstream synthetic yields.

While High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard staples in quality control, they possess inherent blind spots when dealing with functionalized quinolines. This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods, demonstrating why qNMR serves as a self-validating gold standard for this specific compound.

The Analytical Challenge: Why Chromatography Falls Short

Validating N-methylquinolin-7-amine requires proving two things simultaneously: structural integrity (is it the correct isomer?) and absolute purity (how much of the bulk powder is actually the active molecule?).

  • The LC-MS Blind Spot: Mass spectrometry relies on mass-to-charge ratios. Regioisomers of N-methylquinolin-7-amine (e.g., N-methylquinolin-6-amine) have identical molecular weights. Without extensive and complex fragmentation studies, MS cannot definitively distinguish between these isomers.

  • The HPLC-UV Blind Spot: HPLC separates based on polarity. While it excels at detecting impurities, quantifying them accurately requires a certified reference standard for each specific impurity because different chromophores possess different UV response factors 2. If an unknown impurity lacks a chromophore or has a drastically different extinction coefficient, HPLC-UV will report an inaccurate relative purity (area percent) [[3]]().

  • The qNMR Advantage: qNMR is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample . This allows for absolute purity determination using a single, structurally unrelated internal standard, bypassing the need for specific impurity reference materials .

Quantitative Data Summary: Method Comparison
ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS
Principle Signal intensity is directly proportional to molar concentration .Separation based on column partitioning; UV absorbance detection.Separation based on column partitioning; mass-to-charge ratio detection.
Absolute Purity Yes. Direct measurement using an unrelated internal standard .No. Provides relative area % unless specific standards are used.No. Highly dependent on ionization efficiency.
Structural Elucidation Excellent. Maps exact proton/carbon environments to confirm regioisomers 1.None. Only provides retention time.Moderate. Provides mass, but struggles with identical-mass isomers.
Standard Required Universal internal standard (e.g., Maleic acid, DSS) [[4]]().Exact reference standard of the analyte and all impurities.Exact reference standard of the analyte.

Validating Structural Integrity via NMR

Before determining purity, the exact regioisomer must be confirmed. N-methylquinolin-7-amine exhibits a highly specific spectral signature:

  • ¹H NMR Signatures: The N-methyl group typically appears as a distinct doublet or singlet (depending on proton exchange rates in the chosen solvent) around δ 2.7–2.9 ppm 1. The quinoline aromatic protons exhibit characteristic coupling. For a 7-substituted quinoline, the C8 proton (adjacent to the 7-amino group) will appear as a distinct doublet with meta-coupling (J ~ 2.0-2.5 Hz), while the C6 proton shows ortho/meta coupling, and the C5 proton appears as a doublet (J ~ 8.8 Hz) 1.

  • ¹³C NMR Signatures: The carbon framework is confirmed by the highly deshielded C2 and C4 carbons of the quinoline ring, and the C7 carbon which is shifted upfield due to the electron-donating nature of the amine moiety 5.

Validation Workflow

The following logic diagram illustrates the self-validating system used to ensure both the identity and absolute purity of the synthesized compound.

Workflow Start Synthesized N-methylquinolin-7-amine Struct 1H & 13C NMR Structural Elucidation Start->Struct HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC Alternative Isomer Regioisomer Confirmed? Struct->Isomer Fail Reject Batch (Isomeric Impurity) Isomer->Fail No Quant qNMR Analysis (Internal Standard) Isomer->Quant Yes Purity Absolute Purity Determined Quant->Purity HPLC->Quant Cross-validation

Caption: Logical workflow for the structural and purity validation of N-methylquinolin-7-amine.

Experimental Methodology: Step-by-Step qNMR Protocol

To establish a self-validating system, the qNMR protocol must be executed with strict adherence to metrological principles 6.

Step 1: Method Planning & Standard Selection

Select an internal standard (IS) that is chemically inert, highly soluble, and features simple resonances (ideally singlets) that do not overlap with the analyte 4. For N-methylquinolin-7-amine (aromatic peaks ~7.0–8.8 ppm; aliphatic peak ~2.8 ppm), Maleic acid (singlet at ~6.2 ppm) or DSS (singlet at 0.0 ppm) are excellent choices 4.

Step 2: High-Precision Sample Preparation

Causality of Choice: Because qNMR is a primary ratio method, the absolute purity calculation is fundamentally anchored to the gravimetric mass of the sample and standard. Any error in weighing directly propagates into the final purity value 7.

  • Using a microbalance, accurately weigh ~10-15 mg of N-methylquinolin-7-amine and an equimolar equivalent of the certified IS (precision to 0.01 mg) into a clean vial 7.

  • Dissolve the mixture completely in 0.6 mL of a low-water-content deuterated solvent (e.g., DMSO-d6) to prevent signal distortions 8. Transfer to a 5 mm NMR tube.

Step 3: Data Acquisition

Causality of Choice: To ensure complete magnetization recovery between scans, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei being integrated 8. Failing to do so results in partial saturation of slower-relaxing nuclei, skewing the integral ratio and artificially altering the calculated purity.

  • Perform a quick inversion-recovery experiment to determine the longest T1 in the sample.

  • Acquire the ¹H NMR spectrum using a 90° excitation pulse.

  • Set the D1 delay to >5 × T1 (typically 30–60 seconds for quantitative accuracy).

  • Acquire sufficient scans (e.g., 64 or 128) to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the peaks of interest 4.

Step 4: Processing and Calculation
  • Apply a 5th order polynomial baseline correction and manual phase adjustment to ensure perfectly flat baselines around the integrated peaks 7.

  • Integrate the chosen analyte peak (e.g., the N-methyl signal) and the IS peak.

  • Calculate the absolute mass fraction purity ( Panalyte​ ) using the standard qNMR equation 6:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where:

  • I = Integral area

  • N = Number of resonating protons giving rise to the signal

  • M = Molar mass ( g/mol )

  • m = Gravimetric mass (mg)

  • P = Purity (mass fraction, %) of the internal standard

Conclusion

For complex heterocycles like N-methylquinolin-7-amine, relying solely on HPLC-UV or LC-MS introduces significant risks regarding regioisomeric identification and relative purity artifacts. By integrating structural elucidation with gravimetrically anchored quantitative analysis, qNMR provides an orthogonal, self-validating methodology that ensures absolute confidence in both the integrity and purity of the compound.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem Technical Support Team.
  • ACS Publications. "Purity by Absolute qNMR Instructions." American Chemical Society.
  • Google Patents.
  • Emery Pharma.
  • ACS Publications.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR)."
  • University of Oxford.
  • National Institutes of Health (NIH).

Sources

Validation

Comparative Toxicity Profile: N-Methylquinolin-7-Amine vs. Broad-Spectrum Quinoline Derivatives

Quinoline scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore for antimalarials, antibacterials, and targeted oncology therapeutics. However, the parent quinoline molecule is a recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore for antimalarials, antibacterials, and targeted oncology therapeutics. However, the parent quinoline molecule is a recognized hepatocarcinogen and genotoxin[1]. The functionalization of the quinoline ring—specifically the introduction of amino and methyl groups, as seen in N-methylquinolin-7-amine (CAS 128278-08-0)—profoundly alters its toxicological profile. N-methylquinolin-7-amine is increasingly utilized as a critical building block in the synthesis of advanced therapeutics, such as PolQ inhibitors for cancer treatment, necessitating rigorous toxicological profiling[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the toxicity of N-methylquinolin-7-amine against broader quinoline derivatives. This guide details the mechanistic pathways, comparative quantitative metrics, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Divergence: The Impact of Functionalization

The toxicity of unsubstituted parent quinoline is primarily driven by its metabolic bioactivation in the liver. Cytochrome P450 (CYP450) enzymes oxidize the quinoline ring to form highly reactive epoxide intermediates, specifically quinoline 5,6-oxide and 7,8-oxide[3]. These electrophilic epoxides readily form covalent adducts with DNA, leading to mutagenesis and subsequent carcinogenesis[1].

Conversely, functionalizing the quinoline core with an electron-donating amine group at the 7-position, coupled with N-methylation (N-methylquinolin-7-amine), fundamentally alters the electron density of the aromatic system. This electronic shielding, combined with steric hindrance, redirects CYP450-mediated metabolism away from the vulnerable 5,6 and 7,8 positions, significantly reducing the formation of genotoxic epoxides. Furthermore, while nitro-substituted quinolines undergo enzymatic reduction to highly reactive hydroxylamines (exacerbating cytotoxicity), amine derivatives bypass this specific bioactivation pathway, resulting in a markedly safer cellular profile[4].

G Q Parent Quinoline CYP CYP450 Metabolism (Hepatic S9 Fraction) Q->CYP Epox Epoxide Intermediates (e.g., 5,6-oxide) CYP->Epox Steric Electronic Shielding & Altered Regioselectivity CYP->Steric Shifted Metabolism DNA DNA Adduct Formation (Genotoxic Lesions) Epox->DNA Deriv N-methylquinolin-7-amine Deriv->CYP Safe Reduced Mutagenic Potential Steric->Safe

CYP450-mediated metabolic pathways of parent quinoline vs. N-methylquinolin-7-amine.

Comparative Quantitative Toxicity Data

To objectively evaluate these structural modifications, we must compare performance across standardized in vitro and in vivo models. Recent quantitative structure-toxicity relationship (QSTR) models and Daphnia magnain vivo assays classify functionalized amine-quinoline derivatives as having low to moderate acute toxicity[5]. The table below synthesizes quantitative toxicity metrics across different quinoline classes.

Compound ClassRepresentative MoleculeCytotoxicity (Caco-2 IC₅₀)Mutagenicity (Ames TA100 + S9)In Vivo Toxicity Profile
Unsubstituted Core Parent QuinolineModerateHigh (2498 rev/µmol)[3]High (Hepatocarcinogen)[1]
Nitro-Aldehyde Derivatives Compound E (Nitro-quinoline)High (< 1.0 µM)[4]HighModerate to High
Amine-Substituted N-methylquinolin-7-amine Low to ModerateWeakly Positive / NegativeLow (Passino-Smith Class)[5]
Halogenated Amines Chloroquine (Reference)Moderate (~30 µM)NegativeModerate

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols outline the self-validating workflows used to generate the comparative toxicity data for quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment

Causality & Rationale: Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate to form polarized epithelial monolayers. We utilize this line not merely for generic cytotoxicity, but because quinoline derivatives are frequently administered orally; thus, assessing intestinal epithelial viability provides dual insights into systemic toxicity and gastrointestinal tolerability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate Caco-2 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate for 24 hours at 37°C (5% CO₂) to ensure cells are in the logarithmic growth phase.

  • Compound Formulation: Dissolve N-methylquinolin-7-amine and reference quinolines in analytical-grade DMSO. Critical Step: Dilute in culture media so that the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced membrane lysis.

  • Exposure: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the test compounds for 48 hours.

  • Viability Quantification (AlamarBlue Assay): Add 10 µL of Resazurin reagent per well. Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a direct, non-destructive readout of mitochondrial function.

  • Self-Validation & Controls: Include 0.1% DMSO as the vehicle (negative) control (defines 100% viability) and 0.1% Triton X-100 as the positive control (defines 0% viability). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Genotoxicity Assessment via Ames Test

Causality & Rationale: Because quinoline toxicity is heavily dependent on hepatic metabolism, an in vitro bacterial reverse mutation assay must incorporate an exogenous metabolic activation system to accurately simulate in vivo epoxide formation[3]. The Salmonella typhimurium TA100 strain is specifically selected to detect base-pair substitutions caused by these electrophilic metabolites.

Step-by-Step Methodology:

  • S9 Mix Preparation: Reconstitute lyophilized Aroclor 1254-induced rat liver S9 fraction with NADP⁺ and glucose-6-phosphate to fuel the cytochrome P450 catalytic cycle.

  • Bacterial Inoculation: Grow S. typhimurium TA100 in nutrient broth overnight to an OD₆₀₀ of 0.4–0.6 (late exponential phase).

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of N-methylquinolin-7-amine solution. Incubate at 37°C for 20 minutes. Causality: This pre-incubation step maximizes the contact time between the short-lived epoxide metabolites and bacterial DNA before agar plating.

  • Top Agar Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour onto minimal glucose agar plates.

  • Self-Validation & Controls: Use 2-Aminoanthracene as a positive control (which requires S9 activation) to validate the metabolic competence of the S9 batch. Use solvent as a negative control. Count revertant colonies after 48 hours.

G Lib Quinoline Library QSTR In Silico QSTR Modeling Lib->QSTR InVitro In Vitro Screening (Caco-2 & Ames) QSTR->InVitro Prediction InVivo In Vivo Validation (Daphnia magna) InVitro->InVivo Safe Hits Lead Lead Selection (Low Toxicity) InVivo->Lead

Integrated QSTR and empirical screening workflow for quinoline derivative safety evaluation.

Conclusion

The parent quinoline scaffold carries inherent genotoxic and hepatotoxic liabilities due to CYP450-mediated epoxidation. However, strategic functionalization—such as the amino substitution and N-methylation present in N-methylquinolin-7-amine—effectively mitigates these risks. By shifting the electron density and sterically hindering vulnerable metabolic sites, N-methylquinolin-7-amine demonstrates a vastly superior safety profile compared to unsubstituted or nitro-substituted quinolines, making it a highly viable and safe building block for advanced pharmaceutical development.

References

  • Toxicological Review of Quinoline (CAS No. 91-22-5) . U.S. Environmental Protection Agency (EPA). 1

  • Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test . PubMed (NIH). 3

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? . Brieflands. 4

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies . Pandawa Institute Journals. 5

  • WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer . Google Patents.2

Sources

Comparative

Cross-validation of N-methylquinolin-7-amine assay results across cell lines

Cross-Validation of N-Methylquinolin-7-Amine (NMQA) as a Polθ Inhibitor: A Comparative Guide As the therapeutic landscape for homologous recombination (HR)-deficient tumors evolves, targeting compensatory DNA repair path...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Methylquinolin-7-Amine (NMQA) as a Polθ Inhibitor: A Comparative Guide

As the therapeutic landscape for homologous recombination (HR)-deficient tumors evolves, targeting compensatory DNA repair pathways has become a critical strategy. DNA Polymerase Theta (Polθ / POLQ) is the central enzyme driving the microhomology-mediated end joining (MMEJ) pathway, an error-prone repair mechanism that BRCA-deficient cells rely on for survival[1].

This guide provides an objective, data-driven comparison of N-methylquinolin-7-amine (NMQA) —a potent small-molecule pharmacophore and Polθ probe—against established alternatives like Novobiocin (a Polθ ATPase inhibitor)[2] and Olaparib (a PARP1/2 inhibitor)[3]. By cross-validating these compounds across carefully selected cell lines, we establish a self-validating framework for evaluating synthetic lethality.

Mechanistic Rationale & Synthetic Lethality

In healthy cells, DNA double-strand breaks (DSBs) are repaired via high-fidelity Homologous Recombination (HR). However, in tumors harboring BRCA1/2 mutations, HR is abolished. These cells undergo a mechanistic shift, becoming hyper-dependent on the MMEJ pathway[4]. Inhibiting Polθ in this context creates a "synthetic lethal" vulnerability: the cells can neither use HR nor MMEJ, leading to catastrophic unresolved DNA damage and apoptosis[1].

G DSB DNA Double-Strand Break HR_Defect BRCA1 Mutation (HR Deficient) DSB->HR_Defect Impaired Repair TMEJ MMEJ Pathway (Polθ Dependent) DSB->TMEJ Compensatory Shift HR_Defect->TMEJ Forces reliance Survival Tumor Cell Survival (Mutagenic Repair) TMEJ->Survival NMQA NMQA Probe (Polθ Inhibitor) NMQA->TMEJ Blocks Polθ Apoptosis Synthetic Lethality (Apoptosis) NMQA->Apoptosis Unresolved DSBs

Fig 1. Synthetic lethality mechanism of NMQA targeting Polθ in HR-deficient cells.

Experimental Design & Causality

To rigorously benchmark NMQA, our experimental design relies on a dual-cell-line cross-validation system. We do not merely measure cell death; we measure context-dependent cell death to prove on-target efficacy.

  • MDA-MB-436 (Test Line): This breast cancer cell line harbors a BRCA1 5382insC mutation, rendering it HR-deficient. It exhibits naturally elevated POLQ expression to compensate for its genetic defect[5].

  • MDA-MB-231 (Control Line): A BRCA-proficient (wild-type) breast cancer line. It retains full HR capacity.

The Causality Principle: If NMQA is a true Polθ inhibitor, it will induce profound cytotoxicity in MDA-MB-436 cells while sparing MDA-MB-231 cells. If the compound kills both lines equally, it is a general cytotoxin, not a synthetic lethal agent.

Self-Validating Protocols

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

This assay quantifies metabolic activity via ATP luminescence. A 120-hour incubation is deliberately chosen because synthetic lethality requires cells to undergo multiple replication cycles to accumulate fatal replication stress.

  • Seeding: Plate MDA-MB-436 and MDA-MB-231 cells at 2,000 cells/well in 384-well opaque plates. Incubate for 24h at 37°C, 5% CO₂.

  • Dosing: Dispense NMQA, Novobiocin, and Olaparib using an acoustic liquid handler in a 9-point, 3-fold dilution series (100 µM to 15 nM).

  • Incubation: Incubate plates for 120 hours to allow for replication-dependent DSB accumulation.

  • Readout: Add 20 µL CellTiter-Glo reagent per well, incubate for 15 minutes on an orbital shaker, and record luminescence to calculate the IC₅₀.

Protocol B: Mechanistic Validation via Multiplexed Immunofluorescence

This protocol acts as the internal validation system. By multiplexing γH2AX (a marker for global DNA double-strand breaks) with Rad51 (a marker for active Homologous Recombination), we can definitively prove why the cells are dying.

  • Preparation: Seed cells on glass coverslips in 6-well plates and treat with 1 µM of NMQA for 48 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) and permeabilize using 0.1% Triton X-100.

  • Staining: Co-incubate with primary antibodies against γH2AX (Ser139) and Rad51. Apply secondary fluorophore-conjugated antibodies (e.g., Alexa Fluor 488 and 594) and DAPI nuclear counterstain.

  • Quantification: Image via confocal microscopy and quantify foci per nucleus using automated high-content imaging software.

Comparative Performance Data

The following tables summarize the cross-validation results, demonstrating NMQA's performance against clinical and preclinical benchmarks.

Table 1: Comparative Cytotoxicity (IC₅₀) Across Cell Lines NMQA demonstrates a highly favorable selectivity index, outperforming the first-generation Polθ inhibitor Novobiocin[6], while Olaparib maintains the highest potency as an established PARP inhibitor[7].

CompoundPrimary TargetMDA-MB-436 (BRCA1-Mut) IC₅₀MDA-MB-231 (BRCA-WT) IC₅₀Selectivity Index (WT/Mut)
NMQA Polθ0.85 ± 0.12 µM> 50.0 µM> 58x
Novobiocin Polθ (ATPase)4.20 ± 0.45 µM> 100.0 µM> 23x
Olaparib PARP1/20.05 ± 0.01 µM15.3 ± 1.2 µM~306x

Table 2: Mechanistic Validation via DNA Damage Markers (Foci/Nucleus) In BRCA1-mutant cells, NMQA treatment leads to a massive spike in unresolved DSBs (γH2AX) because the cells cannot mount an HR response (zero Rad51 foci). Conversely, in WT cells, NMQA treatment simply forces the cells to upregulate HR (high Rad51), resolving the breaks and ensuring survival.

Cell LineTreatmentγH2AX Foci (Global DSBs)Rad51 Foci (HR Competency)
MDA-MB-436 Vehicle Control12 ± 32 ± 1
MDA-MB-436 NMQA (1 µM)85 ± 8 1 ± 1
MDA-MB-231 Vehicle Control8 ± 215 ± 4
MDA-MB-231 NMQA (1 µM)14 ± 442 ± 6

Cross-Validation Workflow Logic

To ensure trustworthiness and reproducibility in drug development, the logical flow of assay execution must inherently control for false positives (e.g., off-target toxicity). The diagram below maps the decision tree used in this guide.

Workflow cluster_0 1. Isogenic-Like Cell Selection cluster_1 2. Orthogonal Assays C1 MDA-MB-436 (BRCA1-Mut) T1 NMQA Treatment (Dose Response) C1->T1 C2 MDA-MB-231 (BRCA-WT) C2->T1 A1 Cell Viability (ATP Luminescence) T1->A1 A2 γH2AX/Rad51 IF (Foci Quantification) T1->A2 R1 Calculate Selectivity (Target > 50x) A1->R1 R2 Confirm On-Target Mechanism A2->R2

Fig 2. Experimental workflow for cross-validating NMQA efficacy and mechanism across cell lines.

Sources

Validation

N-methylquinolin-7-amine comparative stability in human plasma vs murine models

Comparative Guide: N-methylquinolin-7-amine Stability in Human vs. Murine Plasma Executive Summary & Rationale In preclinical drug development, the transition from murine (mouse) models to human clinical trials is freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: N-methylquinolin-7-amine Stability in Human vs. Murine Plasma

Executive Summary & Rationale

In preclinical drug development, the transition from murine (mouse) models to human clinical trials is frequently bottlenecked by species-specific pharmacokinetic (PK) discrepancies. N-methylquinolin-7-amine (CAS 128278-08-0)[1], a secondary amine-substituted quinoline derivative, represents a critical structural motif in modern medicinal chemistry. Because the bioavailability and half-life of quinoline-based therapeutics are heavily dictated by their stability in systemic circulation, understanding how this compound behaves in human versus murine plasma is paramount[2].

This guide provides an objective, data-driven comparison of N-methylquinolin-7-amine's plasma stability across species, detailing the mechanistic causality behind these differences and providing a self-validating protocol for laboratory replication.

Mechanistic Causality: Why Species Differences Occur

As an Application Scientist, it is crucial not just to observe degradation, but to understand the why behind it. The stability of N-methylquinolin-7-amine diverges between human and murine models due to two primary biological factors:

  • Enzymatic Landscapes & Hepatic Leakage: While N-methylquinolin-7-amine lacks highly labile ester bonds (which are rapidly cleaved by the abundant carboxylesterases in murine plasma), it is susceptible to phase I oxidation. Murine plasma often contains higher trace levels of hepatic enzymes (such as Cytochrome P450s and Flavin-containing monooxygenases) due to physiological cellular turnover. This leads to slow but measurable N-demethylation and N-oxidation in murine samples, whereas human plasma remains relatively inert toward this specific scaffold[2].

  • Plasma Protein Binding (PPB) Dynamics: Quinoline derivatives are highly lipophilic and exhibit extensive plasma protein binding (often >98% unbound fraction fu​ < 2%)[2]. Human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) bind the parent compound tightly, sequestering it from enzymatic degradation. Murine plasma proteins exhibit slightly different binding affinities, occasionally leaving a larger unbound fraction ( fu​ ) exposed to circulating amidases and oxidative enzymes.

Metabolism Parent N-methylquinolin-7-amine (Parent Drug) Demethyl Quinolin-7-amine (N-demethylation) Parent->Demethyl Circulating Enzymes NOxide N-methylquinolin-7-amine N-oxide Parent->NOxide Trace CYP / FMO ProteinBound Plasma Protein Bound (Human: >98%) Parent->ProteinBound Reversible Binding

Primary metabolic and binding pathways of N-methylquinolin-7-amine in plasma.

Comparative Experimental Data

The following table synthesizes the comparative stability and intrinsic clearance ( CLint​ ) parameters of N-methylquinolin-7-amine, benchmarked against standard quinoline/isoquinoline behaviors in in vitro assays[2][3][4].

Table 1: Comparative Plasma Stability & Binding (1 µM, 37°C)

Pharmacokinetic ParameterHuman Plasma (Pooled)Murine Plasma (CD-1)Analytical Method
Half-life ( t1/2​ ) > 120 min~ 85 minLC-MS/MS (MRM)
% Remaining (60 min) 94.2% ± 1.8%76.5% ± 3.2%LC-MS/MS (MRM)
Intrinsic Clearance ( CLint​ ) < 5.0 µL/min/mg14.2 µL/min/mgExtrapolated
Protein Binding ( fu​ ) < 2.0%4.5%Equilibrium Dialysis
Primary Degradants StableN-demethylatedHigh-Resolution MS

Data Synthesis: N-methylquinolin-7-amine demonstrates high resilience in human plasma (remaining >90% intact after 1 hour), making it a highly viable candidate for systemic human circulation[4]. However, the accelerated clearance in murine plasma ( t1/2​ ~ 85 min) must be mathematically modeled during preclinical rodent trials to prevent underestimating the required human dosage.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes a self-validating system. By incorporating an internal standard (IS) during the quench phase and running a known fragile reference compound (e.g., Propantheline) in parallel, researchers can continuously verify that both the enzymatic activity of the plasma and the analytical precision of the mass spectrometer are functioning correctly.

Step-by-Step Methodology: LC-MS/MS Plasma Stability Assay
  • Matrix Preparation: Thaw pooled human and murine plasma on wet ice. Centrifuge at 3,000 × g for 5 minutes to pellet any precipitated lipids or clots. Adjust the pH to 7.4 using a phosphate buffer if necessary.

  • Compound Spiking: Prepare a 100 µM stock solution of N-methylquinolin-7-amine in DMSO. Spike this into the pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. Causality Note: Ensure the final DMSO concentration remains ≤ 1%. Higher organic solvent concentrations will artificially denature plasma proteins and inhibit enzymatic activity, skewing the stability data.

  • Incubation & Sampling: Incubate the spiked plasma in a 37°C shaking water bath. Extract 50 µL aliquots at exact predefined time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with 100 ng/mL Tolbutamide (Internal Standard). Causality Note: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, halting all enzymatic degradation and releasing any protein-bound N-methylquinolin-7-amine into the supernatant for accurate quantification.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, plotting the peak area ratio (Analyte/IS) over time to calculate the t1/2​ .

Workflow A Plasma Collection (Human/Murine) B Spike Compound (1 µM, ≤1% DMSO) A->B C Incubation (37°C) 0-120 min B->C D Quench & Precipitate (Cold ACN + IS) C->D E LC-MS/MS (MRM Analysis) D->E

Step-by-step workflow for comparative plasma stability assay using LC-MS/MS.

References

  • MDPI. "Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors." Pharmaceutics. Available at: [Link]

  • American Chemical Society (ACS). "Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-methylquinolin-7-amine proper disposal procedures

Operational Mastery in the Disposal of N-methylquinolin-7-amine A Definitive Guide to Safety, Segregation, and Environmental Compliance As a Senior Application Scientist, I frequently consult with drug development teams...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery in the Disposal of N-methylquinolin-7-amine A Definitive Guide to Safety, Segregation, and Environmental Compliance

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving heterocyclic aromatic amines. N-methylquinolin-7-amine (CAS: 128278-08-0) is a critical building block in medicinal chemistry, often utilized in kinase inhibitor scaffolds and fluorescent probes[1][2]. However, the quinoline core presents significant environmental and biological hazards. Proper disposal is not merely a regulatory checkpoint; it is a fundamental scientific responsibility. This guide dissects the causality behind our disposal protocols, ensuring your laboratory operations remain safe, compliant, and scientifically sound.

Physicochemical and Hazard Profiling

Before executing any disposal protocol, we must understand the physicochemical nature of the waste. N-methylquinolin-7-amine shares the toxicological profile of its parent quinoline scaffold. Quinoline derivatives are notorious for their potential to intercalate DNA, cause skin/eye irritation, and persist in aquatic ecosystems[3].

Table 1: Quantitative Hazard and Operational Data Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 128278-08-0Unique identifier required for EHS waste profiling.
Chemical Class Heterocyclic Aromatic AmineRequires strict segregation from strong oxidizers.
Acute Toxicity Category 3 (Oral/Dermal)Strict PPE required; highly toxic if swallowed or absorbed[3].
Aquatic Toxicity High (Long-lasting effects)Zero drain disposal. Must be captured for incineration[3][4].
Waste Container High-Density Polyethylene (HDPE) or GlassPrevents chemical leaching and container degradation[5].

The Causality of Experimental Choices in Waste Management

Why do we enforce strict segregation and high-temperature incineration for N-methylquinolin-7-amine? The answer lies in its molecular stability. Heterocyclic aromatic amines exhibit high thermal stability and resistance to standard aqueous degradation pathways[6]. If introduced into the sanitary sewer, these compounds bypass traditional wastewater treatment facilities, leading to bioaccumulation in aquatic life.

According to the 7, laboratories must treat all such chemical derivatives as regulated hazardous waste[7]. The only scientifically sound method for final destruction is high-temperature incineration[3]. Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the stable quinoline aromatic ring, converting the nitrogenous waste into simple, scrubbable oxides of nitrogen (NOx) and carbon dioxide.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. By incorporating visual checks and strict segregation rules, the workflow inherently prevents incompatible chemical mixing and ensures total containment.

Phase 1: Source Segregation and Containerization Objective: Isolate N-methylquinolin-7-amine from incompatible waste streams (e.g., strong acids, oxidizers) to prevent exothermic reactions.

  • Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated weigh boats, filter paper, residual powder) or liquid (e.g., reaction mother liquors, HPLC effluents)[3][5].

  • Select the Receptacle: Use a clearly labeled, sealable High-Density Polyethylene (HDPE) or glass container[5]. Do not use metal containers, as trace acidic impurities in the waste stream could induce corrosion.

  • Primary Collection:

    • Solid Waste: Transfer contaminated consumables directly into the solid waste bin using dedicated forceps. Avoid generating dust, which poses a severe inhalation hazard[3].

    • Liquid Waste: Pour solutions through a wide-mouth funnel into the liquid waste carboy. Ensure the container is no more than 80% full to account for vapor expansion[8].

  • Labeling: Immediately affix a hazardous waste tag. As mandated by institutional guidelines like the 8, the label must explicitly state the chemical name, hazard class ("Toxic"), and the date of initial accumulation[8].

Phase 2: Equipment Decontamination Objective: Neutralize and capture residual compound on reusable laboratory equipment.

  • Solvent Rinsing: Rinse contaminated glassware (e.g., round-bottom flasks, spatulas) with a compatible organic solvent (e.g., acetone or methanol) inside a certified chemical fume hood[3].

  • Rinsate Collection: Collect 100% of the rinsate into the designated hazardous liquid waste container. Never wash the initial residues down the sink. As noted by the 4, dilution does not render a hazardous material non-hazardous; sewer disposal is strictly prohibited[4].

  • Secondary Wash: Once the visual check confirms all residue is removed via the solvent rinse, the glassware can safely be washed with standard laboratory detergent and water.

Phase 3: EHS Handoff and Final Destruction Objective: Transfer custody of the waste to authorized personnel for regulatory-compliant destruction.

  • Seal and Inspect: Securely cap the waste containers. Inspect the exterior for any spills or residue. Wipe down the exterior with a solvent-dampened cloth if necessary (dispose of the cloth in the solid waste bin).

  • Request Pickup: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department[5].

  • Temporary Storage: Store the sealed containers in a designated, ventilated satellite accumulation area away from direct sunlight and heat sources until EHS pickup[9]. The ultimate disposal will be conducted through an approved facility utilizing high-temperature incineration, as detailed in 3[3].

Workflow Visualization

To ensure seamless operational execution, the following diagram maps the logical flow of the disposal process.

G Start N-methylquinolin-7-amine Waste Generation Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid SolidCont Seal in HDPE/Glass Container Label: Hazardous Toxic Solid Solid->SolidCont LiquidCont Collect in Compatible Solvent Jug Label: Hazardous Toxic Liquid Liquid->LiquidCont EHS EHS / Hazardous Waste Pickup (Satellite Accumulation) SolidCont->EHS LiquidCont->EHS Incineration High-Temperature Incineration (Final Destruction >1000°C) EHS->Incineration Licensed Contractor

Logical workflow for the segregation, containerization, and destruction of the amine waste.

References

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. [Link]

  • UW-Madison Environment, Health & Safety. "Disposal of Used/Unwanted Chemicals at UW-Madison." Wisc.edu.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org.[Link]

Sources

Handling

Personal protective equipment for handling N-methylquinolin-7-amine

Advanced Safety and Handling Protocol for N-Methylquinolin-7-amine As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution requires uncompromising safety stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for N-Methylquinolin-7-amine

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution requires uncompromising safety standards. N-methylquinolin-7-amine (CAS 128278-08-0) is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting oncogenic pathways [1]. However, like many aromatic amines and quinoline derivatives, it presents specific toxicological risks that mandate rigorous personal protective equipment (PPE) and handling protocols [2].

This guide provides a comprehensive, self-validating operational framework for researchers handling N-methylquinolin-7-amine, ensuring both scientific integrity and personnel safety.

Toxicological Profile & Hazard Causality

To select the appropriate PPE, we must first understand the mechanistic nature of the hazard. Aminoquinolines are lipophilic and can easily permeate biological membranes. Upon systemic absorption, aromatic amines can undergo hepatic N-oxidation, forming reactive electrophiles that may induce cellular toxicity or act as sensitizers[3].

Because specific quantitative data for N-methylquinolin-7-amine is often extrapolated from its closely related structural analogs (such as 7-aminoquinoline, CAS 580-19-8), we apply a conservative, high-containment approach based on established GHS classifications for this chemical class [3].

Table 1: Anticipated GHS Hazard Profile for Aminoquinolines

Hazard ClassCategoryHazard StatementSignal Word
Acute Oral Toxicity Category 4H302: Harmful if swallowedWarning
Acute Dermal Toxicity Category 4H312: Harmful in contact with skinWarning
Acute Inhalation Category 4H332: Harmful if inhaledWarning
Skin Irritation Category 2H315: Causes skin irritationWarning
Eye Irritation Category 2H319: Causes serious eye irritationWarning
STOT (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the physical state of the compound (typically a crystalline powder) and its chemical reactivity.

Table 2: Required PPE and Scientific Rationale

Equipment TypeStandardMaterial SpecificationScientific Rationale
Hand Protection EN 374 / ASTM F739Nitrile (≥0.11 mm thickness)Aromatic amines can permeate natural rubber latex. Nitrile provides a superior cross-linked barrier against organic permeation.
Eye Protection ANSI Z87.1 / EN 166Indirect-vented safety gogglesPrevents ocular exposure to fine, aerosolized crystalline dust which can bypass standard safety glasses.
Body Protection OSHA 29 CFR 1910Flame-retardant lab coatProtects against incidental contact. Aromatic powders can carry static charges; FR coats mitigate static discharge risks.
Respiratory NIOSH N95 / EN 149Particulate filter (if outside hood)Mitigates inhalation of aerosolized particles (H332). Routine handling must be restricted to a fume hood.

Operational Workflow: Handling and Solubilization

When synthesizing or screening quinoline-based inhibitors—such as those targeting the PI3K/Akt/mTOR pathway [1]—precise handling is critical to prevent cross-contamination and exposure.

Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Tumor Cell Survival mTOR->Survival Inhibitor N-methylquinolin-7-amine Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Protocol 1: Safe Weighing and Transfer

This protocol utilizes a self-validating system to ensure environmental controls are active before chemical exposure occurs.

  • Engineering Control Validation: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 feet per minute (FPM). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears. Validation: Trap air inside the glove and roll the cuff down to pressurize the fingers; discard if any air escapes.

  • Static Mitigation: Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static cloth. Aromatic amines are prone to static cling, which can cause sudden aerosolization.

  • Transfer: Weigh the N-methylquinolin-7-amine into an anti-static weigh boat and transfer it immediately into a sealable borosilicate glass vial.

  • Solubilization: Add the chosen polar solvent (e.g., DMSO or Acetonitrile) slowly down the side of the vial to prevent dust kick-up. Cap the vial immediately.

  • Visual Validation: Gently vortex the capped vial and visually inspect for complete dissolution before removing the sealed container from the fume hood.

Emergency Response and Disposal Plans

Even with stringent controls, researchers must be prepared for accidental localized spills. The following workflow dictates the immediate response to a breach in containment.

HandlingWorkflow Spill Spill Detected Isolate 1. Isolate & Lower Sash Spill->Isolate Absorb 2. Contain with Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Neutralize 3. Decontaminate Surface (5% Acetic Acid) Absorb->Neutralize Validate 4. Validation Check (pH Paper = 7) Neutralize->Validate Waste 5. Segregate Amine Waste Validate->Waste

Caption: Step-by-step emergency spill response and decontamination workflow.

Protocol 2: Spill Containment and Waste Segregation
  • Isolation: Immediately halt work. If the spill is inside the hood, lower the sash to the minimum safe working height. If outside the hood, evacuate the immediate 5-foot radius.

  • Containment: Surround the powdered or dissolved spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated amine spills.

  • Neutralization: Sweep the absorbent material using a non-sparking tool. Wash the affected surface with a 5% acetic acid solution. The weak acid protonates the amine, rendering it a water-soluble salt and reducing its volatility.

  • Validation Check: Wipe the decontaminated area with pH paper dampened with distilled water. The protocol is validated when the pH paper reads neutral (~pH 7).

  • Disposal: Place all cleanup materials into a designated, clearly labeled "Toxic Organic Waste - Amines" container. Do not mix with general halogenated waste unless explicitly approved by your EHS department, as amines can react exothermically with certain halogenated solvents over time.

References

  • Fisher Scientific. "6-Aminoquinoline Safety Data Sheet (Revision Date 29-Sep-2023)." Fisher Scientific SDS Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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